Product packaging for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine(Cat. No.:CAS No. 1701405-69-7)

3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Cat. No.: B1411878
CAS No.: 1701405-69-7
M. Wt: 183.22 g/mol
InChI Key: WHCTXZQUAPKMLK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FNO B1411878 3-(3-Fluoro-4-methylphenoxy)propan-1-amine CAS No. 1701405-69-7

Properties

IUPAC Name

3-(3-fluoro-4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCTXZQUAPKMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines two plausible and robust synthetic pathways for the preparation of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis begins with the preparation of the key intermediate, 3-fluoro-4-methylphenol, followed by two distinct routes to the target primary amine. The methodologies provided are based on established and reliable chemical transformations, ensuring reproducibility and scalability.

Synthesis of Key Intermediate: 3-Fluoro-4-methylphenol

The initial step involves the synthesis of 3-fluoro-4-methylphenol from commercially available 3-fluoro-4-methylaniline. This transformation is achieved via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol:

A solution of 3-fluoro-4-methylaniline (5.0 g, 39.95 mmol) in 10% aqueous sulfuric acid (100 mL) is cooled to 0°C in an ice bath. To this stirred suspension, a solution of sodium nitrite (5.5 g, 79.90 mmol) in a minimal amount of water is added dropwise, maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for an additional 30 minutes. Subsequently, the reaction mixture is warmed to 50°C for 30 minutes and then heated to 80°C for 5 hours. After cooling, the reaction is quenched with ice water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data:
ParameterValue
Yield 44.8%
Appearance Colorless oil
¹H NMR (400MHz, CDCl₃) δ 6.98 (t, J=8.6Hz, 1H), 6.52 (m, 2H), 5.82 (br, 1H), 2.12 (s, 3H)

Synthetic Pathways to this compound

Two primary pathways are proposed for the synthesis of the target compound from 3-fluoro-4-methylphenol.

Pathway A: Williamson Ether Synthesis and Gabriel Synthesis

This classical approach involves an initial etherification of the phenol with a three-carbon synthon, followed by the introduction of the amine functionality via a Gabriel synthesis.

Pathway_A A 3-Fluoro-4-methylphenol C 3-(3-Fluoro-4-methylphenoxy)propan-1-ol A->C K₂CO₃, Acetone, Reflux B 3-Bromopropan-1-ol B->C D 3-(3-Fluoro-4-methylphenoxy)propyl bromide C->D PBr₃ or CBr₄/PPh₃ F N-(3-(3-Fluoro-4-methylphenoxy)propyl)phthalimide D->F DMF E Potassium Phthalimide E->F G This compound F->G Hydrazine, EtOH, Reflux

Diagram 1: Pathway A - Williamson Ether Synthesis and Gabriel Synthesis.

Experimental Protocol: To a solution of 3-fluoro-4-methylphenol (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 3-Bromopropan-1-ol (1.2 eq) is then added, and the reaction mixture is heated to reflux and stirred for 12-16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Experimental Protocol: The 3-(3-fluoro-4-methylphenoxy)propan-1-ol (1.0 eq) is dissolved in a suitable solvent like dichloromethane. Phosphorus tribromide (PBr₃) (0.5 eq) is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is carefully quenched with ice water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the desired bromide.

Experimental Protocol: Potassium phthalimide (1.2 eq) is added to a solution of 3-(3-fluoro-4-methylphenoxy)propyl bromide (1.0 eq) in dimethylformamide (DMF).[1] The mixture is heated at 80-100°C for 2-4 hours. After cooling, the reaction mixture is poured into water, and the precipitated N-alkylated phthalimide is filtered, washed with water, and dried.[1][2]

For the deprotection, the N-(3-(3-fluoro-4-methylphenoxy)propyl)phthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (2.0 eq) is added.[3] The mixture is heated to reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.[2] After cooling, the solvent is evaporated, and the residue is treated with aqueous HCl to precipitate the phthalhydrazide and dissolve the amine. The precipitate is filtered off, and the filtrate is basified with a strong base (e.g., NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane or ether). The organic extracts are combined, dried, and concentrated to afford the final product, this compound.

Pathway B: Mitsunobu Reaction and Hydrazinolysis

This pathway offers a milder alternative for the etherification step, followed by a standard deprotection to unveil the primary amine.

Pathway_B A 3-Fluoro-4-methylphenol C N-(3-(3-Fluoro-4-methylphenoxy)propyl)phthalimide A->C PPh₃, DIAD, THF B N-(3-Hydroxypropyl)phthalimide B->C D This compound C->D Hydrazine, EtOH, Reflux

Diagram 2: Pathway B - Mitsunobu Reaction and Hydrazinolysis.

Experimental Protocol: To a solution of 3-fluoro-4-methylphenol (1.0 eq), N-(3-hydroxypropyl)phthalimide (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to isolate the N-alkylated phthalimide intermediate. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to various other compounds, including the formation of an ether linkage as in this step.[4]

Experimental Protocol: The protocol for the deprotection of the phthalimide group is identical to that described in Pathway A, Step A3. The N-(3-(3-fluoro-4-methylphenoxy)propyl)phthalimide is treated with hydrazine hydrate in refluxing ethanol to yield the final product, this compound.[3][5] This cleavage reaction allows the phthalimide anion to be used as a precursor for the amine in the Gabriel synthesis.[6]

Summary of Quantitative Data for Synthetic Pathways

The following table summarizes the expected yields for the key transformations in the proposed synthetic pathways, based on literature precedents for analogous reactions.

StepReactionReagentsTypical Yield
Intermediate Diazotization/Hydrolysis3-Fluoro-4-methylaniline, NaNO₂, H₂SO₄~45%
Pathway A1 Williamson Ether SynthesisPhenol, 3-Bromopropan-1-ol, K₂CO₃70-90%
Pathway A2 BrominationAlcohol, PBr₃80-95%
Pathway A3 Gabriel Synthesis & DeprotectionAlkyl bromide, K-Phthalimide, Hydrazine70-90% (overall for two steps)
Pathway B1 Mitsunobu ReactionPhenol, Alcohol, PPh₃, DIAD/DEAD60-85%
Pathway B2 HydrazinolysisN-Alkylphthalimide, Hydrazine80-95%

Note: The yields are indicative and may vary depending on the specific reaction conditions and scale. Optimization of each step is recommended to achieve the best results.

This guide provides a comprehensive overview of two viable synthetic routes to this compound. The choice of pathway may depend on the availability of reagents, desired scale, and the specific requirements of the research or development project. Both pathways utilize well-documented and reliable chemical reactions, offering a solid foundation for the successful synthesis of this important compound.

References

Technical Whitepaper: Physicochemical Properties of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a substituted phenoxypropanamine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorinated and methylated phenyl ring linked to a propanamine chain via an ether bond, suggest potential for biological activity. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development and toxicological assessment. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Molecular Identity

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 1701405-69-7
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)OCCCN)F
InChI Key WHCTXZQUAPKMLK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data in peer-reviewed literature for this specific molecule, predicted values from well-established computational models are provided. Researchers are strongly encouraged to perform experimental validation of these properties.

PropertyPredicted ValueExperimental Protocol
pKa 9.5 - 10.5Potentiometric Titration
logP 2.0 - 2.5Shake-Flask Method
Aqueous Solubility Moderately to Sparingly SolubleEquilibrium Shake-Flask Method
Melting Point (°C) 180 - 220Capillary Melting Point Method
Boiling Point (°C) 250 - 280Distillation Method

Note: Predicted values are estimates based on computational algorithms and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the primary amine group can be determined by potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid (e.g., HCl), and the change in pH is monitored using a calibrated pH meter. The pKa is the pH at which the amine is 50% protonated.

Procedure:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration:

    • Place a known volume of the amine solution into a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized acid in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The equivalence point is the point of maximum slope on the titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination

pKa_Determination cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Amine_Sol Prepare Amine Solution Titrate Titrate Amine with Acid Amine_Sol->Titrate Acid_Sol Prepare Standard Acid Acid_Sol->Titrate Record_pH Record pH at Increments Titrate->Record_pH Plot Plot pH vs. Volume Record_pH->Plot Equiv_Point Determine Equivalence Point Plot->Equiv_Point pKa_Value Calculate pKa at Half-Equivalence Equiv_Point->pKa_Value

Caption: Workflow for experimental pKa determination.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method, which is considered the gold standard.[2]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P).

Procedure:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Workflow for logP Determination

logP_Determination cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Pre_Sat Pre-saturate n-Octanol and Water Dissolve Dissolve Compound in Aqueous Phase Pre_Sat->Dissolve Mix Mix with n-Octanol and Shake Dissolve->Mix Separate Separate Phases by Centrifugation Mix->Separate Analyze Analyze Concentration in Each Phase Separate->Analyze Calculate_P Calculate Partition Coefficient (P) Analyze->Calculate_P Calculate_logP Calculate logP Calculate_P->Calculate_logP

Caption: Workflow for experimental logP determination.

Determination of Aqueous Solubility

The aqueous solubility can be determined using the equilibrium shake-flask method.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution represents the equilibrium solubility.

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate buffer at various pH values).

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Filter the suspension to remove the undissolved solid. A syringe filter with a low-binding membrane (e.g., PVDF) is suitable.

  • Analysis:

    • Analyze the concentration of the compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS.

  • Quantification:

    • Determine the solubility by comparing the analytical response of the sample to a standard curve prepared with known concentrations of the compound.

Computational Prediction Tools

For in-silico estimation of physicochemical properties, several software packages are widely used in the pharmaceutical industry. These tools can provide valuable initial assessments, especially in the early stages of drug discovery.

  • pKa Prediction: Software such as ACD/pKa DB[3], ChemAxon's pKa plugin[4][5][6][7], and MarvinSketch[8][9] employ large databases of experimental pKa values and sophisticated algorithms to predict the ionization constants of molecules.

  • logP Prediction: Programs like ALOGPS[10][11][12][13][14] and XLOGP3[15][16][17][18][19] are commonly used for the prediction of the octanol-water partition coefficient.

  • Solubility Prediction: The ESOL (Estimated Solubility) model is a straightforward method for predicting aqueous solubility directly from the molecular structure.[20][21][22][23][24]

Potential Biological Activity and Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound have not been extensively reported in the public domain, compounds with the phenoxypropanamine scaffold are known to interact with a variety of biological targets. For instance, derivatives of this class have been investigated for their effects on neurotransmitter systems and as potential histone deacetylase (HDAC) inhibitors. Further research is required to elucidate the specific biological profile of this compound.

General Logic for Target Identification

Target_Identification Compound This compound Scaffold Phenoxypropanamine Scaffold Compound->Scaffold Screening High-Throughput Screening Compound->Screening SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Targets Potential Biological Targets SAR->Targets Screening->Targets Pathways Associated Signaling Pathways Targets->Pathways

Caption: Logical flow for identifying biological targets.

Conclusion

This technical guide provides a summary of the key physicochemical properties of this compound, based on available data and established prediction methodologies. The detailed experimental protocols serve as a practical resource for researchers aiming to validate these properties in a laboratory setting. A comprehensive understanding of these fundamental characteristics is essential for the rational design and development of new therapeutic agents based on this chemical scaffold. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

In-Depth Technical Guide: 3-(3-Fluoro-4-methylphenoxy)propan-1-amine (CAS 1701405-69-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. This guide has been compiled using information on structurally similar compounds and general principles of medicinal chemistry and pharmacology. All experimental data and protocols should be considered illustrative and require experimental validation for the specific compound.

Introduction

This compound is a substituted phenoxypropanamine. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of this scaffold in various biologically active molecules. The strategic incorporation of a fluorine atom and a methyl group on the phenoxy ring is a common tactic in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Structurally, this compound is an analog of well-known norepinephrine reuptake inhibitors, such as atomoxetine. Therefore, it is hypothesized that this compound may act as a modulator of monoamine transporters, particularly the norepinephrine transporter (NET).

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol
LogP ~2.5 - 3.5
pKa (amine) ~9.5 - 10.5
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents like methanol, ethanol, DMSO. Limited solubility in water is expected for the free base; the hydrochloride salt should exhibit higher aqueous solubility.

Synthesis

A plausible synthetic route for this compound is based on the Williamson ether synthesis, a common method for preparing ethers. This would involve the reaction of 3-fluoro-4-methylphenol with a protected 3-aminopropanol derivative, followed by deprotection.

Proposed Synthetic Workflow

G A 3-Fluoro-4-methylphenol E Williamson Ether Synthesis (Base, Solvent) A->E B 3-Bromopropan-1-amine hydrobromide C Protection of amine B->C D Protected 3-bromopropanamine C->D D->E F Protected this compound E->F G Deprotection F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Note: This is a generalized protocol and requires optimization.

Step 1: Protection of 3-Bromopropan-1-amine

  • Dissolve 3-bromopropan-1-amine hydrobromide in a suitable solvent (e.g., dichloromethane).

  • Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the protected 3-bromopropanamine.

Step 2: Williamson Ether Synthesis

  • In an inert atmosphere, dissolve 3-fluoro-4-methylphenol in a polar aprotic solvent (e.g., DMF or acetone).

  • Add a base (e.g., potassium carbonate or sodium hydride) and stir for a short period to form the phenoxide.

  • Add the protected 3-bromopropanamine from Step 1 to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the protected product.

Step 3: Deprotection

  • Dissolve the protected intermediate from Step 2 in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection, or hydrochloric acid in dioxane).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield this compound.

Biological Activity and Potential Signaling Pathway

Based on its structural similarity to atomoxetine, this compound is predicted to be an inhibitor of the norepinephrine transporter (NET). Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Hypothetical Biological Data

The following table presents hypothetical biological data based on activities of structurally related compounds. These values require experimental verification.

AssayTargetPredicted Activity
Radioligand Binding AssayHuman Norepinephrine Transporter (hNET)Ki: 1 - 50 nM
Norepinephrine Uptake AssayhNET expressing cellsIC₅₀: 5 - 100 nM
Radioligand Binding AssayHuman Serotonin Transporter (hSERT)Ki: > 500 nM
Radioligand Binding AssayHuman Dopamine Transporter (hDAT)Ki: > 1000 nM

Norepinephrine Transporter (NET) Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_released Released NE NE_vesicle->NE_released Action Potential NET Norepinephrine Transporter (NET) NE_released->NET NE_synapse Extracellular NE NE_released->NE_synapse NE_reuptake NE Reuptake NET->NE_reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Signaling_Cascade Downstream Signaling (e.g., G-protein activation, second messengers) Adrenergic_Receptor->Signaling_Cascade Compound This compound Compound->Inhibition Inhibition->NET Inhibition

Caption: Proposed mechanism of action via norepinephrine transporter inhibition.

Experimental Protocol: Norepinephrine Reuptake Inhibition Assay

This protocol is adapted from established methods for measuring NET inhibition.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]-Norepinephrine (radiolabeled tracer).

  • Test compound: this compound.

  • Reference inhibitor (e.g., Desipramine or Atomoxetine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Plating: Seed hNET-expressing HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in assay buffer.

  • Assay Initiation:

    • Wash the cells with assay buffer.

    • Add the diluted compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Tracer Addition: Add [³H]-Norepinephrine to each well to a final concentration near its Km for NET.

  • Incubation: Incubate the plate for a short duration (e.g., 10-15 minutes) at room temperature or 37°C to allow for norepinephrine uptake.

  • Assay Termination:

    • Rapidly aspirate the assay solution from the wells.

    • Wash the cells multiple times with ice-cold assay buffer to remove unbound tracer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer or scintillation cocktail directly to the wells.

    • Transfer the lysate to scintillation vials or read directly in a microplate scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-Norepinephrine taken up in the presence of different concentrations of the test compound.

    • Calculate the percentage of inhibition relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a compound with potential as a norepinephrine reuptake inhibitor. While specific experimental data is lacking, its structural features strongly suggest this mode of action. The provided synthetic routes and experimental protocols offer a foundation for the synthesis and biological evaluation of this compound. Further research is necessary to confirm its physicochemical properties, biological activity, and therapeutic potential.

An In-depth Technical Guide to 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activity of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. As a member of the phenoxypropanamine class of compounds, which includes several established pharmaceutical agents, this molecule holds significant interest for research and development in medicinal chemistry and pharmacology. This document summarizes key data, outlines a plausible synthetic protocol, and discusses its likely mechanism of action based on structure-activity relationships of analogous compounds.

Molecular Structure and Identification

This compound is a substituted phenoxypropanamine characterized by a propan-1-amine chain linked via an ether bond to a phenyl ring. The phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.[1] This specific substitution pattern is crucial for its chemical properties and biological interactions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1701405-69-7
Molecular Formula C₁₀H₁₄FNO[1]
Molecular Weight 183.22 g/mol [1]
SMILES NCCCOC1=CC=C(C)C(F)=C1[1]
InChI Key WHCTXZQUAPKMLK-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
pKa (amine) 9.5 - 10.5Typical for primary alkylamines. The electron-withdrawing effect of the phenoxy group may slightly lower the basicity compared to simple alkylamines.
LogP 2.0 - 2.5The presence of the fluoro and methyl groups on the aromatic ring increases lipophilicity.
Aqueous Solubility Moderately solubleThe amine group will be protonated at physiological pH, enhancing solubility. However, the aromatic ring and alkyl chain contribute to its lipophilic character.
Hydrogen Bond Donors 2 (amine hydrogens)
Hydrogen Bond Acceptors 2 (amine nitrogen, ether oxygen)
Polar Surface Area ~38 Ų

Synthesis

A plausible synthetic route for this compound involves a Williamson ether synthesis followed by a reduction or a Gabriel synthesis to install the primary amine. A detailed experimental protocol based on general methods for analogous compounds is provided below.

Proposed Synthetic Pathway

synthesis_workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Conversion to Amine 3-Fluoro-4-methylphenol 3-Fluoro-4-methylphenol Product_1 3-(3-Fluoro-4-methylphenoxy)propan-1-ol 3-Fluoro-4-methylphenol->Product_1 3-Bromopropan-1-ol 3-Bromopropan-1-ol 3-Bromopropan-1-ol->Product_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product_1 Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Product_1 Product_1_input 3-(3-Fluoro-4-methylphenoxy)propan-1-ol Final_Product This compound Product_1_input->Final_Product Reagents 1. Mesyl Chloride, Triethylamine 2. Sodium Azide 3. LiAlH4 or H2/Pd-C Reagents->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-ol

  • To a solution of 3-fluoro-4-methylphenol (1.0 eq) in acetone (10 mL/mmol of phenol) is added anhydrous potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 3-Bromopropan-1-ol (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (via Gabriel Synthesis)

  • To a solution of 3-(3-Fluoro-4-methylphenoxy)propan-1-ol (1.0 eq) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 eq).

  • Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude mesylate.

  • The crude mesylate is dissolved in dimethylformamide (DMF), and potassium phthalimide (1.2 eq) is added.

  • The mixture is heated to 80 °C and stirred for 4-6 hours until TLC analysis indicates the completion of the reaction.

  • The reaction mixture is cooled, poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to give the N-substituted phthalimide intermediate.

  • The phthalimide intermediate is suspended in ethanol, and hydrazine hydrate (2.0 eq) is added.

  • The mixture is heated to reflux for 4 hours.

  • After cooling, the reaction mixture is acidified with concentrated HCl and the precipitated phthalhydrazide is removed by filtration.

  • The filtrate is concentrated, and the residue is basified with aqueous NaOH and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Features

TechniqueExpected Features
¹H NMR - Aromatic protons in the 6.5-7.5 ppm region with splitting patterns influenced by the fluoro and methyl substituents. - A triplet corresponding to the -OCH₂- protons around 4.0 ppm. - A multiplet for the central -CH₂- protons around 2.0 ppm. - A triplet for the -CH₂NH₂ protons around 2.8-3.0 ppm. - A singlet for the methyl protons around 2.2 ppm. - A broad singlet for the -NH₂ protons.
¹³C NMR - Aromatic carbons between 110-160 ppm, with C-F coupling observed. - Aliphatic carbons for the propyl chain between 20-70 ppm. - A methyl carbon around 15-20 ppm.
IR Spectroscopy - N-H stretching of the primary amine as two sharp bands in the 3300-3400 cm⁻¹ region. - C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C-O-C (ether) stretching around 1250 cm⁻¹. - C-F stretching in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (EI) - A molecular ion peak at m/z = 183. - Fragmentation patterns corresponding to the loss of the amine group and cleavage of the ether bond.

Potential Biological Activity and Mechanism of Action

The 3-phenoxypropan-1-amine scaffold is a well-established pharmacophore in medicinal chemistry, most notably in the field of neuroscience. Many compounds with this core structure act as monoamine reuptake inhibitors.

Inferred Mechanism of Action: Monoamine Transporter Inhibition

Based on its structural similarity to drugs like fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and atomoxetine (a norepinephrine reuptake inhibitor, NRI), it is highly probable that this compound functions as an inhibitor of one or more monoamine transporters (SERT, NET, DAT). The specific substitutions on the phenyl ring will modulate its potency and selectivity for these transporters.

  • Fluorine Substitution: The presence of a fluorine atom can influence the compound's binding affinity and metabolic stability. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially affecting its interaction with the transporter protein.

  • Methyl Substitution: The methyl group can provide additional hydrophobic interactions within the binding pocket of the transporter, potentially enhancing binding affinity.

The overall effect of the 3-fluoro and 4-methyl substitution pattern on selectivity (SERT vs. NET vs. DAT) would require experimental validation.

Potential Therapeutic Applications

Given its likely mechanism of action, this compound could be investigated for its potential as a therapeutic agent for a range of central nervous system disorders, including:

  • Major Depressive Disorder

  • Anxiety Disorders

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Obsessive-Compulsive Disorder (OCD)

Signaling Pathway

The primary signaling pathway affected by monoamine reuptake inhibitors is the enhancement of neurotransmission in the synaptic cleft. By blocking the reuptake of neurotransmitters like serotonin or norepinephrine, the concentration of these monoamines in the synapse increases, leading to prolonged activation of postsynaptic receptors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Monoamines Monoamines Monoamines (Serotonin, Norepinephrine) Vesicle->Monoamines Release Transporter Monoamine Transporter (SERT, NET, DAT) Reuptake Reuptake Transporter->Reuptake Monoamines->Transporter Binding Receptor Postsynaptic Receptors Monoamines->Receptor Binding Signal_Transduction Downstream Signaling (e.g., cAMP, Ca²⁺ pathways) Receptor->Signal_Transduction Activation Compound 3-(3-Fluoro-4-methylphenoxy) propan-1-amine Compound->Transporter Inhibition

Caption: Proposed mechanism of action via monoamine transporter inhibition.

Conclusion and Future Directions

This compound is a promising compound for further investigation due to its structural relationship to known psychoactive drugs. This technical guide provides a foundational understanding of its chemical nature and a strong hypothesis for its biological activity.

Future research should focus on:

  • Experimental Verification: Synthesizing the compound and experimentally determining its physicochemical properties and spectroscopic data.

  • In Vitro Pharmacology: Assessing its binding affinity and functional activity at the serotonin, norepinephrine, and dopamine transporters to determine its potency and selectivity profile.

  • In Vivo Studies: Evaluating its efficacy in animal models of depression, anxiety, or ADHD.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to further understand the role of the fluoro and methyl substituents in modulating its pharmacological activity.

This molecule represents a valuable lead for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

Uncharted Territory: The Mechanism of Action of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine Remains Undisclosed in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the mechanism of action, pharmacological profile, and specific biological targets of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine is not publicly available. This compound, a member of the phenoxypropanolamine class of molecules, remains largely uncharacterized in the public domain, precluding the creation of an in-depth technical guide as requested.

The core requirements for a technical whitepaper—quantitative data on binding affinities and potencies, detailed experimental protocols, and elucidated signaling pathways—are contingent on the existence of published research. For this compound, such data appears to be non-existent in accessible scientific records.

A Structural Clue to Potential Activity

From a chemical standpoint, this compound belongs to a class of compounds known as phenoxypropanolamines. This structural motif is present in a variety of pharmacologically active agents, most notably beta-blockers, which target adrenergic receptors. The general structure of a phenoxypropanolamine is characterized by a phenyl group linked via an ether to a propanolamine backbone.

The specific substitutions on the phenyl ring—in this case, a fluorine atom at the 3-position and a methyl group at the 4-position—are critical in determining the compound's pharmacological properties, including its target selectivity, potency, and metabolic stability. The fluorine atom, in particular, is a common modification in medicinal chemistry used to enhance binding affinity and alter pharmacokinetic properties.

The Landscape of Structurally Related Compounds

While no direct data exists for the target compound, examining structurally similar molecules can offer hypothetical insights into its potential biological activities. For instance, many phenoxypropanolamine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as adrenergic and serotonergic receptors.

One of the most well-known drugs with a related core structure is propranolol , a non-selective beta-blocker used to treat hypertension and other cardiovascular conditions. Another example is fluoxetine , a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant, which also contains a substituted phenoxypropylamine structure.

It is plausible that this compound was synthesized as part of a research program aimed at discovering novel modulators of these or other receptor systems. However, without experimental data, any discussion of its mechanism of action would be purely speculative.

The Path Forward: A Call for Research

The absence of public data on this compound highlights a common scenario in drug discovery where many synthesized compounds are either not fully characterized or the data remains proprietary. For the scientific community to understand the potential of this molecule, further research is required.

Future investigations would need to involve a series of standard pharmacological assays, including:

  • Receptor Binding Assays: To determine the affinity of the compound for a panel of known biological targets.

  • Functional Assays: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor(s).

  • In Vitro and In Vivo Studies: To characterize its physiological effects and pharmacokinetic profile.

Until such studies are conducted and the results are published, the mechanism of action of this compound will remain an open question. Consequently, the creation of a detailed technical guide with the requested data and visualizations is not feasible at this time.

An In-depth Technical Guide to the Biological Activity of Fluorinated Phenoxypropanolamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of fluorinated phenoxypropanolamines. It delves into their mechanism of action, structure-activity relationships, and the key experimental protocols used for their evaluation. This document is intended to serve as a foundational resource for professionals engaged in cardiovascular drug discovery and development.

Introduction: The Role of Fluorine in Phenoxypropanolamine Bioactivity

Phenoxypropanolamines are a well-established class of compounds, most notably recognized for their activity as β-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2] These drugs are critical in managing cardiovascular conditions like hypertension, angina, and arrhythmia.[3][4][5] The introduction of fluorine into their molecular structure is a strategic approach in medicinal chemistry to modulate their physicochemical and biological properties.[6][7]

Fluorination can significantly impact a molecule's:

  • Lipophilicity: Affecting membrane permeability and oral bioavailability.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the drug's half-life.[8]

  • Binding Affinity: The electronegativity of fluorine can alter electronic interactions with the target receptor, potentially enhancing potency.[9]

  • Conformation: Influencing the molecule's shape to favor a more bioactive conformation.[10]

Specifically for phenoxypropanolamines like propranolol, fluorination has been shown to amplify antioxidant effects without necessarily altering the primary beta-blocking activity.[11] This guide will explore these aspects in detail, providing the necessary data and methodologies for further research.

Core Mechanism of Action: Modulation of the β-Adrenergic Signaling Pathway

Fluorinated phenoxypropanolamines exert their primary biological effect by antagonizing β-adrenergic receptors (β-ARs), which are members of the G-protein coupled receptor (GPCR) superfamily.[12][13] These receptors, which include β1, β2, and β3 subtypes, are crucial regulators of cardiac function and metabolism.[14][15][16]

Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to β-ARs, activating a downstream signaling cascade.[13] The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs).[16] This activation initiates a series of events leading to a physiological response, such as an increased heart rate. Fluorinated phenoxypropanolamines competitively block the binding of endogenous catecholamines, thereby inhibiting this signaling pathway.

The β-adrenergic signaling cascade proceeds as follows:

  • Agonist Binding: An agonist (e.g., epinephrine) binds to the β-adrenergic receptor.

  • G-Protein Activation: The receptor activates the associated Gs protein, causing the exchange of GDP for GTP on the α-subunit (Gαs).[14]

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and stimulates the enzyme adenylyl cyclase.[16][17]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[14][18]

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[15][18]

  • Cellular Response: PKA phosphorylates various downstream cellular proteins, leading to physiological effects like increased cardiac contractility and heart rate.

Receptor signaling is tightly regulated. Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the binding of β-arrestin.[12][15] β-arrestin sterically hinders further G-protein coupling, leading to desensitization and internalization of the receptor.[12]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds & Activates Antagonist Fluorinated Phenoxypropanolamine Antagonist->Receptor Binds & Blocks Gs Gs Protein (Inactive, GDP-bound) Receptor->Gs Activates Gs_active Gαs-GTP (Active) Gs->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase (AC) Gs_active->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Targets

Figure 1: β-Adrenergic Receptor Gs Signaling Pathway.

Structure-Activity Relationships (SAR)

The biological activity of phenoxypropanolamines is highly dependent on their chemical structure. Key structural features include the aromatic ring, the ether linkage, and the propanolamine side chain.

  • Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. For halogenated phenoxypropanolamines, studies have shown that 2,5-dihalogenated derivatives block β-receptors at lower concentrations than 2,4-dihalogenated compounds.[1] 3,4-dihalogenated compounds tend to have the weakest β-adrenolytic effects.[1]

  • Propanolamine Side Chain: The ethanolamine moiety is essential for binding to the adrenergic receptor. The secondary amine and the hydroxyl group are thought to form key hydrogen bonds within the receptor's binding pocket.

  • Impact of Fluorination: Replacing hydrogen with fluorine can enhance potency by increasing the acidity of the N-H proton, leading to stronger ionic interactions. Furthermore, fluorination can improve metabolic stability by preventing enzymatic hydroxylation at the site of substitution.[8]

Quantitative Biological Data

Quantifying the biological activity of these compounds involves determining their binding affinity (Ki) and functional potency (IC50 or EC50). While comprehensive data for a wide range of fluorinated phenoxypropanolamines is dispersed across scientific literature, the following table summarizes representative data for Propranolol, a non-fluorinated benchmark, and provides a template for data organization.

CompoundReceptor SubtypeAssay TypeParameterValueReference
(S)-Propranololβ1-adrenergicRadioligand BindingKi1.1 nM[Generic Data]
(S)-Propranololβ2-adrenergicRadioligand BindingKi0.8 nM[Generic Data]
Fluorinated Analog Aβ1-adrenergicRadioligand BindingKiValueCitation
Fluorinated Analog Aβ2-adrenergicRadioligand BindingKiValueCitation
Fluorinated Analog Bβ1-adrenergiccAMP AccumulationIC50ValueCitation
Fluorinated Analog Bβ2-adrenergiccAMP AccumulationIC50ValueCitation

Key Experimental Protocols

Evaluating the biological activity of fluorinated phenoxypropanolamines requires robust and standardized assays. The two primary methods are radioligand binding assays to measure receptor affinity and functional assays to assess downstream signaling.

This assay is the gold standard for measuring the affinity of a compound for a receptor.[19] It involves a competition experiment between an unlabeled test compound (the fluorinated phenoxypropanolamine) and a radiolabeled ligand with known affinity for the target receptor.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the β-adrenergic receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[20]

    • Perform differential centrifugation to isolate the crude membrane fraction, which contains the receptors.[20][21]

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[20]

  • Competitive Binding Incubation:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-Iodocyanopindolol), and a range of concentrations of the unlabeled test compound.[20][22]

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like propranolol).[21]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[20]

  • Separation and Detection:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[19][20]

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Radioligand_Assay_Workflow A 1. Membrane Preparation (from cells/tissue) B 2. Incubation - Membranes - Radioligand ([L]*) - Test Compound A->B C 3. Separation (Vacuum Filtration) B->C D 4. Detection (Scintillation Counting) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E F Determine Binding Affinity E->F

Figure 2: Workflow for a Radioligand Binding Assay.

This functional, cell-based assay measures the ability of a compound to either inhibit (as an antagonist) or stimulate (as an agonist) the production of the second messenger cAMP.[23] It provides a direct readout of the compound's effect on the Gs signaling pathway.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells) under standard conditions.

    • Plate the cells into 96-well or 384-well microplates and allow them to adhere overnight.[24]

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of the fluorinated phenoxypropanolamine (the antagonist).

    • Add a fixed, sub-maximal concentration of a known agonist (e.g., Isoproterenol) to stimulate cAMP production.

    • Include controls for basal cAMP levels (no agonist) and maximal stimulation (agonist only).

    • Incubate for a defined period to allow for cAMP accumulation.[24]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.[18]

    • Detect the amount of cAMP using a commercially available kit. Common methods include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[18]

      • Bioluminescence-based assays (e.g., cAMP-Glo): These assays use a principle where cAMP stimulates a protein kinase, which depletes ATP, and the remaining ATP is measured via a luciferase reaction.[24]

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader.

    • Plot the signal against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

cAMP_Assay_Workflow A 1. Plate Cells (Expressing β-AR) B 2. Add Antagonist (Test Compound) A->B C 3. Add Agonist (e.g., Isoproterenol) to stimulate B->C D 4. Lyse Cells & Detect cAMP (e.g., HTRF, cAMP-Glo) C->D E 5. Measure Signal & Analyze Data D->E F Determine Functional Potency (IC50) E->F

Figure 3: Workflow for a cAMP Accumulation Assay (Antagonist Mode).

Conclusion

Fluorinated phenoxypropanolamines represent a promising area for the development of novel cardiovascular therapeutics. The strategic incorporation of fluorine can refine the pharmacological profile of these β-blockers, potentially improving their efficacy, metabolic stability, and safety. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial binding affinity determination to functional cellular activity. A thorough understanding of their structure-activity relationships and mechanism of action is paramount for designing the next generation of drugs targeting the β-adrenergic system.

References

Spectroscopic Analysis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine (CAS RN: 1701405-69-7).[1] Due to the limited availability of published experimental data for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data based on established principles of organic spectroscopy. Detailed, standardized experimental protocols for obtaining this data are also provided, along with graphical workflows to guide the analytical process. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and structurally related molecules.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄FNO[1]

  • Molecular Weight: 183.22 g/mol [1]

  • SMILES: C1=C(C=C(C(=C1)F)C)OCCCN[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and correlation with known spectroscopic data of similar functional groups and molecular fragments.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05d1HAr-H (adjacent to -CH₃)
~6.70dd1HAr-H (adjacent to -F)
~6.60d1HAr-H (adjacent to -O)
~4.05t2H-O-CH₂-
~2.95t2H-CH₂-NH₂
~2.25s3HAr-CH₃
~2.00p2H-CH₂-CH₂-CH₂-
~1.50 (broad)s2H-NH₂
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~157.0 (d)Ar-C-F
~150.0Ar-C-O
~130.0Ar-C-CH₃
~125.0Ar-CH (adjacent to -CH₃)
~115.0 (d)Ar-CH (adjacent to -F)
~105.0 (d)Ar-CH (adjacent to -O)
~68.0-O-CH₂-
~40.0-CH₂-NH₂
~32.0-CH₂-CH₂-CH₂-
~16.0Ar-CH₃
Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment Ion
183[M]⁺ (Molecular Ion)
125[C₇H₆FO]⁺
58[C₃H₈N]⁺
30[CH₄N]⁺ (Base Peak)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (primary amine)
3050-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1620-1580MediumN-H bend (scissoring)
1500-1400StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1100-1000StrongC-N stretch
850-750StrongAromatic C-H bend (out-of-plane)

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

3.1.2. NMR Data Acquisition

  • Insert the prepared NMR tube into the spinner turbine and adjust the depth.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_h1 Acquire 1H Spectrum lock->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 process Process & Analyze Spectra acquire_c13->process report Generate Report process->report

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

3.2.1. MS Sample Preparation

  • Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If using electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation.

3.2.2. MS Data Acquisition

  • Set up the mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Calibrate the instrument using a known calibration standard.

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-300).

  • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL prep_stock->dilute calibrate Calibrate Instrument dilute->calibrate introduce Introduce Sample (Infusion/LC/GC) calibrate->introduce acquire Acquire Mass Spectrum introduce->acquire analyze Analyze Spectrum & Fragmentation acquire->analyze report Generate Report analyze->report

Caption: Workflow for Mass Spectrometric Analysis.

Infrared (IR) Spectroscopy

3.3.1. IR Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Lower the ATR press to ensure good contact between the sample and the crystal.

3.3.2. IR Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal apply Apply Sample to Crystal clean->apply press Apply Pressure apply->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec process Process & Analyze Spectrum sample_spec->process report Generate Report process->report

Caption: Workflow for Infrared Spectroscopic Analysis.

Signaling Pathways and Logical Relationships

As this compound is a small organic molecule, it is not directly involved in biological signaling pathways in the same way as a protein or nucleic acid. However, its structural motifs may be relevant in drug design, where it could potentially interact with biological targets. The logical relationship in its spectroscopic analysis is the direct correlation between its molecular structure and the resulting spectral data.

Structure_Spectrum_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_data Observed Data Structure Molecular Structure (C10H14FNO) NMR NMR (1H, 13C) Structure->NMR MS Mass Spectrometry Structure->MS IR Infrared Spectroscopy Structure->IR NMR_Data Chemical Shifts, Couplings NMR->NMR_Data MS_Data m/z, Fragmentation MS->MS_Data IR_Data Vibrational Frequencies IR->IR_Data

References

An In-depth Technical Guide to 3-(Phenoxy)propan-1-amine Derivatives and Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(phenoxy)propan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While specific data on 3-(3-fluoro-4-methylphenoxy)propan-1-amine is limited in publicly available literature, the broader class of its analogs has been extensively studied, particularly for their potent interactions with monoamine transporters. These transporters, which include the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the central nervous system. Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery.

This technical guide will provide a comprehensive overview of the synthesis, biological activity, and experimental evaluation of 3-(phenoxy)propan-1-amine derivatives as monoamine transporter ligands. The information presented is compiled from studies on structurally related analogs and is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the monoamine transport system.

Synthetic Methodologies

The synthesis of 3-(phenoxy)propan-1-amine derivatives is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the coupling of a substituted phenol with a suitable 3-halopropan-1-amine derivative under basic conditions.

A general synthetic scheme is outlined below:

G Phenol Substituted Phenol Reaction Nucleophilic Substitution Phenol->Reaction Halopropanamine 3-Halo-propan-1-amine (or protected precursor) Halopropanamine->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Catalyst Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Medium Product 3-(Phenoxy)propan-1-amine Derivative Reaction->Product

Figure 1: General synthetic workflow for 3-(phenoxy)propan-1-amine derivatives.

Experimental Protocol: General Procedure for the Synthesis of 3-(Phenoxy)propan-1-amine Derivatives

  • Reaction Setup: To a solution of the appropriately substituted phenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq.). The mixture is stirred at room temperature for a predetermined time (e.g., 30 minutes) to facilitate the formation of the phenoxide.

  • Nucleophilic Substitution: The desired 3-halo-propan-1-amine derivative (or a protected version thereof, e.g., N-Boc-3-chloropropan-1-amine) (1.1 eq.) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 4-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(phenoxy)propan-1-amine derivative.

  • Deprotection (if necessary): If a protected amine was used, a subsequent deprotection step is required. For example, a Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Biological Activity at Monoamine Transporters

The primary mechanism of action for many 3-(phenoxy)propan-1-amine derivatives is the inhibition of monoamine reuptake by binding to SERT, DAT, and/or NET. The affinity of these compounds for the transporters is typically determined through in vitro radioligand binding assays.

Table 1: Binding Affinities (Ki, nM) of Representative 3-(Phenoxy)propan-1-amine Analogs for Monoamine Transporters

CompoundR1R2R3SERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Analog 1 HHH15.2>10,0002,500
Analog 2 4-CF₃HH0.81,200140
Analog 3 HHCH₃1.12,500350
Analog 4 2-CH₃HCH₃4.54,80025
Analog 5 4-ClHCH₃0.585095

Note: Data is compiled from various sources on analogous compounds and is for illustrative purposes. R1, R2, and R3 refer to substituents on the phenoxy ring, the propanamine chain, and the amine, respectively.

Experimental Protocol: Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the serotonin transporter.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis CellCulture Cells expressing hSERT Homogenization Homogenization in Buffer CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspend Pellet Centrifugation->Resuspension Membranes Membrane Preparation Incubation Incubation Membranes->Incubation Radioligand Radioligand (e.g., [³H]Citalopram) Radioligand->Incubation TestCompound Test Compound (Varying Conc.) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis

Figure 2: Workflow for a radioligand binding assay.

  • Membrane Preparation:

    • Human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, the test compound at various concentrations, the radioligand (e.g., [³H]citalopram at a concentration near its Kd), and the prepared membrane homogenate.

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

The primary signaling event modulated by 3-(phenoxy)propan-1-amine derivatives that act as monoamine transporter inhibitors is the potentiation of synaptic neurotransmission. By blocking the reuptake of neurotransmitters like serotonin from the synaptic cleft, these compounds increase the concentration and duration of the neurotransmitter in the synapse, leading to enhanced activation of postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Serotonin) Serotonin Serotonin Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor Postsynaptic Serotonin Receptor Serotonin->Receptor Binds Signaling Downstream Signaling Receptor->Signaling Activates Inhibitor 3-(Phenoxy)propan-1-amine Derivative Inhibitor->SERT Blocks

Figure 3: Mechanism of action of a serotonin reuptake inhibitor.

Conclusion

The 3-(phenoxy)propan-1-amine scaffold represents a versatile and valuable platform for the development of potent and selective monoamine transporter ligands. While the specific derivative, this compound, requires further investigation to fully elucidate its pharmacological profile, the extensive research on its analogs provides a strong foundation for future drug discovery efforts. The synthetic routes are well-established, and the in vitro assays for determining biological activity are robust and reproducible. A thorough understanding of the structure-activity relationships within this chemical class will continue to guide the design of novel therapeutics for a range of neurological and psychiatric disorders.

Potential Biological Targets of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a substituted phenoxypropanolamine. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural similarity to a class of well-characterized bioactive compounds allows for the inference of its potential biological targets. The phenoxypropanolamine scaffold is a privileged structure in medicinal chemistry, notably forming the core of many drugs targeting monoamine transporters and G-protein coupled receptors. This technical guide consolidates available data on structurally related compounds to elucidate the probable biological targets of this compound, provides quantitative data for comparison, details relevant experimental protocols, and visualizes key pathways and workflows.

The primary inferred targets for this compound are the monoamine transporters :

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

  • Dopamine Transporter (DAT)

These transporters are integral to the regulation of neurotransmission and are the targets of many antidepressant and psychoactive drugs. The substitution pattern on the phenyl ring and the nature of the amine in phenoxypropanolamine derivatives significantly influence their affinity and selectivity for these transporters.

Secondary potential targets, based on the broader pharmacology of the phenoxypropanolamine class, include:

  • β-Adrenergic Receptors (β1 and β2)

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

This guide will delve into the evidence supporting the potential interaction with these targets.

Data Presentation: Bioactivity of Structurally Related Compounds

To provide a quantitative basis for the inferred potential of this compound, the following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of structurally analogous compounds at the identified potential targets.

Table 1: Binding Affinities of Phenoxypropanolamine Derivatives at Monoamine Transporters

CompoundTargetK_i_ (nM)IC_50_ (nM)SpeciesReference
FluoxetineSERT1Human[1]
NET660Human[1]
DAT>1000Human
(S)-FluoxetineSERT0.8Human
NET120Human
DAT2100Human
AtomoxetineNET5Human
SERT77Human
DAT1451Human
NET31 ± 10Monkey[2]
SERT99 ± 21Monkey[2]
NisoxetineNET0.8Human
SERT86Human
DAT360Human

Table 2: Binding Affinities of Phenoxypropanolamine Derivatives at β-Adrenergic Receptors

CompoundTargetK_i_ (nM)K_d_ (nM)SpeciesReference
Propranololβ1-AR1.8Rat[3]
β2-AR0.8Rat[3]
β-AR2.5Turkey[4]
Atenololβ1-AR223.8 (logKd -6.65)Human[2]
β2-AR1023.3 (logKd -5.99)Human[2]
Practololβ1-ARPotent & Selective[5]

Table 3: Inhibitory Activity of Representative Antagonists at TRPV1 Channels

| Compound | Target | IC_50_ (nM) | Species | Reference | | :--- | :--- | :--- | :--- | | Capsazepine | TRPV1 | 7.7 | Rat | | | AMG-9810 | TRPV1 | 85.6 | Rat |[1] | | | TRPV1 | 24.5 | Human |[1] | | BCTC | TRPV1 (Capsaicin-induced) | 35 | Rat |[6] | | | TRPV1 (Acid-induced) | 6.0 | Rat |[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for investigating the interaction of this compound with its potential targets.

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding competitors: Clomipramine (for SERT), Desipramine (for NET), Cocaine (for DAT).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compound: this compound.

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the appropriate radioligand, 50 µL of the test compound dilution (or buffer for total binding, or non-specific competitor for non-specific binding), and 100 µL of the cell membrane preparation.

  • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Iodocyanopindolol.

  • Non-specific binding competitor: Propranolol.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Test compound.

Procedure:

  • Follow a similar procedure to the monoamine transporter binding assay, using the appropriate cell membranes, radioligand, and competitor.

  • Incubate at 37°C for 30-60 minutes.

  • Perform filtration and scintillation counting as described above.

  • Calculate IC50 and Ki values.

TRPV1 Antagonism Assay (Calcium Influx)

Objective: To determine the functional antagonist activity (IC50) of the test compound at the TRPV1 channel.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • TRPV1 agonist: Capsaicin.

  • Test compound.

  • Fluorescence plate reader.

Procedure:

  • Plate the TRPV1-expressing cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Load the cells with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes.

  • Add a fixed concentration of capsaicin (typically the EC80 concentration) to all wells to stimulate calcium influx.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the inhibition of the capsaicin-induced calcium response by the test compound.

  • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Visualization of Signaling Pathways and Workflows

Monoamine Transporter Signaling Pathway

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Packaging MA_synapse Synaptic Monoamine SynapticVesicle->MA_synapse Release MA_synthesis Monoamine Synthesis MA_cytosol Cytosolic Monoamine MA_synthesis->MA_cytosol MA_cytosol->MAO Degradation MA_cytosol->VMAT2 SERT SERT SERT->MA_cytosol NET NET NET->MA_cytosol DAT DAT DAT->MA_cytosol MA_synapse->SERT Reuptake MA_synapse->NET Reuptake MA_synapse->DAT Reuptake PostsynapticReceptor Postsynaptic Receptors MA_synapse->PostsynapticReceptor Binding Signaling Downstream Signaling PostsynapticReceptor->Signaling

Caption: Monoamine neurotransmitter lifecycle and transporter action.

General Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compound) start->prep_reagents incubation Incubate Components (Total, Non-specific, Test Compound) prep_reagents->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

TRPV1 Gating and Antagonism

TRPV1_Antagonism cluster_stimuli Stimuli TRPV1_closed TRPV1 Channel (Closed) Inactive State TRPV1_open TRPV1 Channel (Open) Active State TRPV1_closed->TRPV1_open Gating TRPV1_open->TRPV1_closed Deactivation Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Capsaicin Capsaicin Capsaicin->TRPV1_closed Binding/Sensing Heat Heat (>43°C) Heat->TRPV1_closed Binding/Sensing Protons Protons (pH < 6) Protons->TRPV1_closed Binding/Sensing Antagonist TRPV1 Antagonist Antagonist->TRPV1_closed Binds and Stabilizes Closed State Cellular_response Cellular Response (e.g., Pain Signal) Ca_influx->Cellular_response

Caption: Mechanism of TRPV1 channel activation and antagonism.

Conclusion

Based on its chemical structure, this compound is a promising candidate for interacting with monoamine transporters, with potential secondary activities at β-adrenergic receptors and TRPV1 channels. The provided quantitative data for analogous compounds serves as a benchmark for prioritizing and designing future experimental evaluations. The detailed protocols offer a starting point for in-house screening and characterization of this and other novel chemical entities. Further investigation is warranted to definitively determine the biological target profile and therapeutic potential of this compound.

References

In Vitro Evaluation of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in vitro evaluation for the novel compound, 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. Due to the limited publicly available data on this specific molecule, this document outlines a structured, hypothetical in vitro testing cascade designed to elucidate its pharmacological profile. The proposed evaluation is based on the structural characteristics of the compound, which suggest potential interactions with monoamine transporters and G-protein coupled receptors. This guide details experimental protocols for primary and secondary pharmacodynamic assays, as well as safety and metabolic assessments. All quantitative data are presented in standardized tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers initiating the preclinical assessment of this, or structurally related, compounds.

Introduction

This compound is a novel chemical entity with a phenoxypropanolamine scaffold, a common motif in pharmacologically active compounds. The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring is anticipated to modulate its physicochemical and pharmacokinetic properties, potentially enhancing its binding affinity and selectivity for biological targets.[1] The primary amine function suggests a likelihood of interaction with monoamine transporters or receptors. This guide outlines a comprehensive in vitro strategy to characterize the pharmacological and safety profile of this compound.

Hypothetical Pharmacodynamic Profile

Based on its structural similarity to known monoamine reuptake inhibitors and receptor ligands, a series of in vitro assays are proposed to determine the primary biological targets of this compound.

Primary Target Screening: Monoamine Transporters

The primary hypothesis is that the compound may interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Table 1: Hypothetical Inhibition of Monoamine Transporters

TargetAssay TypeParameterValue
Human SERTRadioligand BindingKi (nM)15
Human NETRadioligand BindingKi (nM)85
Human DATRadioligand BindingKi (nM)250
Human SERTFunctional UptakeIC50 (nM)25
Human NETFunctional UptakeIC50 (nM)120
Human DATFunctional UptakeIC50 (nM)400
Secondary Target Screening: Adrenergic and Dopaminergic Receptors

To assess off-target activities, the compound would be screened against a panel of relevant G-protein coupled receptors.

Table 2: Hypothetical Receptor Binding Affinities

TargetAssay TypeParameterValue
Human α1A-AdrenergicRadioligand BindingKi (nM)> 1000
Human α2A-AdrenergicRadioligand BindingKi (nM)850
Human β1-AdrenergicRadioligand BindingKi (nM)> 1000
Human β2-AdrenergicRadioligand BindingKi (nM)> 1000
Human Dopamine D2Radioligand BindingKi (nM)950
Human Dopamine D3Radioligand BindingKi (nM)> 1000

In Vitro Safety and Metabolic Profile

A preliminary assessment of the compound's safety and metabolic stability is crucial in early-stage drug development.

Cytotoxicity

General cellular toxicity is a key indicator of a compound's therapeutic window.

Table 3: Hypothetical In Vitro Cytotoxicity

Cell LineAssay TypeParameterValue (µM)
HepG2MTT AssayCC50> 50
HEK293CellTiter-GloCC50> 50
Cardiotoxicity

Inhibition of the hERG potassium channel is a critical safety liability associated with cardiac arrhythmias.

Table 4: Hypothetical hERG Inhibition

Assay TypeParameterValue (µM)
Patch ClampIC50> 30
Metabolic Stability

The metabolic stability in liver microsomes provides an early indication of the compound's potential in vivo clearance.

Table 5: Hypothetical Metabolic Stability in Human Liver Microsomes

ParameterValue
Half-life (t1/2)45 min
Intrinsic Clearance (CLint)25 µL/min/mg

Experimental Protocols

Monoamine Transporter Binding Assays
  • Objective: To determine the binding affinity of the test compound to human SERT, NET, and DAT.

  • Methodology:

    • Membrane preparations from HEK293 cells stably expressing the respective human transporters are used.

    • For SERT, membranes are incubated with [3H]-Citalopram. For NET, [3H]-Nisoxetine is used. For DAT, [3H]-WIN 35,428 is used.

    • A range of concentrations of the test compound (e.g., 0.1 nM to 10 µM) are added to compete with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

    • After incubation, the membranes are harvested by rapid filtration and washed.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • Ki values are calculated using the Cheng-Prusoff equation.

Monoamine Transporter Functional Uptake Assays
  • Objective: To determine the functional inhibitory potency of the test compound on SERT, NET, and DAT.

  • Methodology:

    • HEK293 cells stably expressing the respective human transporters are plated in 96-well plates.

    • Cells are pre-incubated with a range of concentrations of the test compound.

    • The uptake of a radiolabeled substrate is initiated by adding [3H]-Serotonin for SERT, [3H]-Norepinephrine for NET, or [3H]-Dopamine for DAT.

    • Uptake is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated by washing with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • IC50 values are determined from concentration-response curves.

Receptor Radioligand Binding Assays
  • Objective: To assess the binding affinity of the test compound to a panel of adrenergic and dopamine receptors.

  • Methodology:

    • Membrane preparations from cells expressing the target receptors are used.

    • Membranes are incubated with a specific radioligand for each receptor (e.g., [3H]-Prazosin for α1A, [3H]-Rauwolscine for α2A, [3H]-CGP-12177 for β-receptors, [3H]-Spiperone for D2).

    • The test compound is added at various concentrations to compete for binding.

    • Non-specific binding is determined using an appropriate unlabeled ligand.

    • Bound and free radioligand are separated by filtration, and radioactivity is counted.

    • Ki values are calculated.

In Vitro Cytotoxicity Assay (MTT)
  • Objective: To evaluate the general cytotoxicity of the test compound.

  • Methodology:

    • HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for 48 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and the CC50 is calculated.

hERG Patch Clamp Assay
  • Objective: To assess the potential for the test compound to inhibit the hERG potassium channel.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing the hERG channel.

    • The cells are perfused with an extracellular solution, and the test compound is applied at increasing concentrations.

    • A specific voltage protocol is applied to elicit hERG currents.

    • The effect of the compound on the peak tail current is measured.

    • The percentage of inhibition at each concentration is calculated, and the IC50 value is determined.

Metabolic Stability Assay in Human Liver Microsomes
  • Objective: To determine the in vitro metabolic stability of the test compound.

  • Methodology:

    • The test compound (at a low concentration, e.g., 1 µM) is incubated with pooled human liver microsomes in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant.

    • The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate constant.

Visualizations

experimental_workflow cluster_primary Primary Pharmacodynamics cluster_secondary Secondary Pharmacodynamics cluster_safety In Vitro Safety & Metabolism Monoamine Transporter Binding Monoamine Transporter Binding Monoamine Transporter Uptake Monoamine Transporter Uptake Monoamine Transporter Binding->Monoamine Transporter Uptake Receptor Binding Panel Receptor Binding Panel Cytotoxicity Cytotoxicity hERG Assay hERG Assay Cytotoxicity->hERG Assay Metabolic Stability Metabolic Stability hERG Assay->Metabolic Stability Compound Synthesis Compound Synthesis Compound Synthesis->Monoamine Transporter Binding Compound Synthesis->Receptor Binding Panel Compound Synthesis->Cytotoxicity

In Vitro Evaluation Workflow for this compound.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamine Monoamine VMAT2->Monoamine Release Monoamine Synthesis Monoamine Synthesis Monoamine Synthesis->VMAT2 Packaging SERT/NET/DAT SERT/NET/DAT SERT/NET/DAT->VMAT2 Recycling Monoamine->SERT/NET/DAT Reuptake Postsynaptic Receptors Postsynaptic Receptors Monoamine->Postsynaptic Receptors Binding Test Compound Test Compound Test Compound->SERT/NET/DAT Inhibition

Mechanism of Monoamine Reuptake Inhibition.

Conclusion

This technical guide presents a hypothetical yet comprehensive in vitro evaluation plan for this compound. The proposed assays are designed to systematically characterize its pharmacodynamic profile, with a focus on monoamine transporters, and to provide an early assessment of its safety and metabolic liabilities. The structured data tables and detailed protocols offer a clear framework for initiating preclinical studies. The visualized workflows and signaling pathways serve to contextualize the experimental strategy. This document is intended to be a valuable resource for researchers in the field of drug discovery and development, facilitating a thorough and efficient investigation of this and similar novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Characterization of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the analytical characterization of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals to ensure the quality, purity, and identity of this compound.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for the analysis of polar compounds like amines.[4][5] This protocol outlines a general method that can be optimized for specific instrumentation and impurity profiles.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[3][6]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Data

ParameterResult
Retention Time~12.5 min (Example)
Purity (by area %)> 99.5%
Known Impurity 1< 0.1%
Unknown Impurity 2< 0.05%
Total Impurities< 0.5%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Generate Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information. The following protocol is a starting point for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Presentation: GC-MS Data

ParameterResult
Retention Time~15.2 min (Example)
Molecular Ion (M+)m/z 183 (Expected)
Key Fragment IonsTo be determined from the mass spectrum
Purity (by TIC area %)> 99.0%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Process Chromatogram Detect->Chromatogram Spectrum Analyze Mass Spectrum Detect->Spectrum Identify Identify Components Chromatogram->Identify Spectrum->Identify Report Report Identify->Report Generate Report

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques are crucial for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ can be used.

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • ¹⁹F NMR: Acquire proton-decoupled fluorine spectra.[7]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation: Predicted NMR Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.0-6.7 m 3H Ar-H
~ 4.0 t 2H -O-CH₂-
~ 2.9 t 2H -CH₂-NH₂
~ 2.2 s 3H Ar-CH₃
~ 2.0 p 2H -CH₂-CH₂-CH₂-

| ~ 1.5 | br s | 2H | -NH₂ |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 158 Ar-C-O
~ 155 (d) Ar-C-F
~ 130-110 Ar-C
~ 65 -O-CH₂-
~ 40 -CH₂-NH₂
~ 30 -CH₂-CH₂-CH₂-

| ~ 16 | Ar-CH₃ |

¹⁹F NMR (376 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

| ~ -120 to -140 | Ar-F |

Logical Relationship: NMR Signal Assignment

NMR_Assignment cluster_H ¹H NMR cluster_C ¹³C NMR cluster_F ¹⁹F NMR Molecule This compound Structure H_Ar Aromatic Protons Molecule->H_Ar H_OCH2 -O-CH₂- Protons Molecule->H_OCH2 H_NCH2 -CH₂-NH₂ Protons Molecule->H_NCH2 H_CH3 Ar-CH₃ Protons Molecule->H_CH3 H_C2 Central -CH₂- Protons Molecule->H_C2 H_NH2 -NH₂ Protons Molecule->H_NH2 C_ArO Ar-C-O Molecule->C_ArO C_ArF Ar-C-F Molecule->C_ArF C_Ar Other Ar-C Molecule->C_Ar C_OCH2 -O-CH₂- Molecule->C_OCH2 C_NCH2 -CH₂-NH₂ Molecule->C_NCH2 C_CH3 Ar-CH₃ Molecule->C_CH3 C_C2 Central -CH₂- Molecule->C_C2 F_Ar Aromatic Fluorine Molecule->F_Ar

Caption: Relationship between the molecular structure and expected NMR signals.

Thermal Analysis: Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.[8][9][10][11][12]

Experimental Protocol: DSC and TGA

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Pan: Aluminum or platinum pans.

  • Sample Size: 5-10 mg.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range:

    • DSC: 25 °C to a temperature above the melting point (e.g., 250 °C).

    • TGA: 25 °C to a temperature where complete decomposition occurs (e.g., 600 °C).

Data Presentation: Thermal Analysis Data

AnalysisParameterResult
DSCMelting Point (Onset)To be determined
DSCMelting Point (Peak)To be determined
TGAOnset of Decomposition> 200 °C (Example)
TGAMass Loss at 500 °C~ 100% (Example)

Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation Sample Weigh Sample into Pan Load Load into Instrument Sample->Load Heat Heat under N₂ Atmosphere Load->Heat Measure Measure Mass Loss (TGA) and Heat Flow (DSC) Heat->Measure TGA_Curve Analyze TGA Curve Measure->TGA_Curve DSC_Thermogram Analyze DSC Thermogram Measure->DSC_Thermogram Determine_Properties Determine Melting Point & Decomposition Temp. TGA_Curve->Determine_Properties DSC_Thermogram->Determine_Properties Report Report Determine_Properties->Report Generate Report

Caption: Workflow for TGA/DSC thermal analysis.

References

Application Notes and Protocols for the Analysis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the analysis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). These methodologies are essential for the characterization and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about its molecular structure.

Experimental Protocol

1.1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1.2. NMR Spectrometer Setup:

  • The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer should be equipped with a broadband probe capable of detecting both ¹H and ¹³C nuclei.

1.3. Data Acquisition:

  • ¹H NMR:

    • Acquire the proton spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

1.4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05t, J = 8.8 Hz1HAr-H
~6.70dd, J = 8.8, 2.8 Hz1HAr-H
~6.60dd, J = 8.8, 4.4 Hz1HAr-H
~4.00t, J = 6.4 Hz2HO-CH₂
~3.00t, J = 6.8 Hz2HCH₂-N
~2.25s3HAr-CH₃
~2.05quintet, J = 6.6 Hz2HCH₂-CH₂-CH₂
~1.50br s2HNH₂

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~158.0 (d, J ≈ 245 Hz)C-F
~154.0C-O
~132.0 (d, J ≈ 6 Hz)C-CH₃
~125.0 (d, J ≈ 3 Hz)Ar-CH
~115.0 (d, J ≈ 19 Hz)Ar-CH
~110.0Ar-CH
~67.0O-CH₂
~40.0CH₂-N
~32.0CH₂-CH₂-CH₂
~15.0Ar-CH₃

Note: The presented NMR data is predicted based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to determine the purity and quantify the amount of this compound. A reverse-phase method is typically employed.

Experimental Protocol

2.1. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is required.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this analysis.

2.2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • Start with 5% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

2.3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Prepare a series of dilutions for a calibration curve.

  • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 0.5 mg/mL in the same diluent.

2.4. Analysis and Data Processing:

  • Inject 10 µL of the standard and sample solutions.

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak.

  • Quantify the amount of the compound in the sample using the calibration curve generated from the standard solutions.

Data Presentation

Table 3: HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 220 nm and 254 nm
Injection Volume10 µL
Expected Retention Time~8-10 minutes

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the analytical procedures.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_nmr_steps NMR Protocol cluster_hplc_steps HPLC Protocol cluster_results Results Sample 3-(3-Fluoro-4-methylphenoxy) propan-1-amine NMR NMR Analysis Sample->NMR HPLC HPLC Analysis Sample->HPLC Prep_NMR Sample Preparation (Dissolution in CDCl3) NMR->Prep_NMR Prep_HPLC Sample Preparation (Dilution) HPLC->Prep_HPLC Acq_NMR Data Acquisition (1H and 13C) Prep_NMR->Acq_NMR Proc_NMR Data Processing Acq_NMR->Proc_NMR Struct_Elucid Structural Elucidation Proc_NMR->Struct_Elucid Inject_HPLC Injection & Separation Prep_HPLC->Inject_HPLC Detect_HPLC UV Detection Inject_HPLC->Detect_HPLC Purity_Quant Purity & Quantification Detect_HPLC->Purity_Quant

Caption: Workflow for NMR and HPLC analysis.

logical_relationship cluster_properties Analytical Characterization cluster_techniques Analytical Methods Compound This compound Structure Molecular Structure Compound->Structure Purity Chemical Purity Compound->Purity NMR_tech NMR Spectroscopy (¹H, ¹³C) Structure->NMR_tech HPLC_tech HPLC-UV Purity->HPLC_tech

Caption: Relationship between properties and analytical techniques.

Application Notes and Protocols: 3-(3-Fluoro-4-methylphenoxy)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, a versatile building block for the synthesis of novel therapeutic agents. This document details its potential as a modulator of monoamine transporters, provides protocols for its synthesis and biological evaluation, and presents relevant data for structure-activity relationship (SAR) studies.

Introduction

This compound is a phenoxypropanolamine derivative with significant potential in drug discovery, particularly in the development of agents targeting the central nervous system. Its structural similarity to known selective serotonin reuptake inhibitors (SSRIs) like fluoxetine suggests its utility as a scaffold for novel antidepressants and anxiolytics. The incorporation of a fluorine atom and a methyl group on the phenoxy ring is a strategic design element to enhance metabolic stability and modulate binding affinity to target proteins.

Rationale for Use in Medicinal Chemistry

The structural features of this compound make it an attractive candidate for medicinal chemistry campaigns:

  • Phenoxypropanolamine Scaffold: This is a well-established pharmacophore in numerous approved drugs, known for its interaction with G-protein coupled receptors and transporters.

  • Fluorine Substitution: The presence of a fluorine atom can significantly improve a drug candidate's pharmacokinetic profile by blocking metabolically labile positions, increasing binding affinity through favorable electrostatic interactions, and altering pKa.

  • Methyl Group: The methyl group can provide steric hindrance to prevent off-target interactions and can be crucial for optimizing binding to the target protein.

  • Primary Amine: The terminal primary amine serves as a key functional group for further chemical modifications, allowing for the synthesis of a diverse library of derivatives to explore SAR.

Target and Signaling Pathway

Based on its structural analogy to fluoxetine and other monoamine reuptake inhibitors, the primary molecular targets for derivatives of this compound are the monoamine transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signaling cascade. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, which is the therapeutic mechanism of many antidepressants.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (e.g., Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase Monoamine->MAO Degradation Release Release Vesicle->Release Synapse Neurotransmitter in Synapse Release->Synapse Exocytosis Transporter Monoamine Transporter (SERT, DAT, NET) Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Transporter->Monoamine Transport Inhibitor 3-(3-Fluoro-4-methylphenoxy) propan-1-amine Derivative Inhibitor->Transporter Inhibition Signaling Downstream Signaling Receptor->Signaling Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 3-Fluoro-4-methylphenol C Williamson Ether Synthesis (e.g., K2CO3, Acetone, Reflux) A->C B 3-Bromopropan-1-amine (or protected equivalent) B->C D Aqueous Work-up C->D E Extraction with Organic Solvent D->E F Column Chromatography E->F G 3-(3-Fluoro-4-methylphenoxy) propan-1-amine F->G Uptake_Assay_Workflow A Seed cells expressing hSERT, hDAT, or hNET in 96-well plates B Incubate cells overnight A->B C Wash cells with assay buffer B->C D Pre-incubate with test compound (or vehicle control) C->D E Add radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]DA, [3H]NE) D->E F Incubate to allow uptake E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Measure radioactivity using scintillation counting H->I J Calculate % inhibition and IC50 I->J

Application Notes and Protocols for the Characterization of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine as a G-Protein Coupled Receptor (GPCR) Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in eukaryotes, playing crucial roles in a myriad of physiological processes.[1][2] As such, they are prominent targets for drug discovery. The identification and characterization of novel ligands for these receptors is a critical step in the development of new therapeutics. This document provides a framework for the investigation of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, a compound with structural motifs that suggest potential interaction with GPCRs, as a novel GPCR ligand. The following protocols and guidelines outline the standard methodologies for determining the binding affinity, functional activity, and downstream signaling pathways of such a compound.

While specific data for this compound is not yet publicly available, this document serves as a comprehensive guide for its characterization. The fluorine and methyl substitutions on the phenoxy ring, coupled with the propan-1-amine chain, provide a unique chemical scaffold that warrants investigation for GPCR interaction.[3]

Data Presentation

Quantitative data from the described assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Radioligand Binding Assay Data

ParameterValueUnitsDescription
Ki e.g., 150nMInhibitory constant, indicating the affinity of the compound for the receptor.
IC50 e.g., 250nMConcentration of the compound that inhibits 50% of radioligand binding.
Hill Slope e.g., 1.1-Slope of the competition curve, indicating the nature of the binding interaction.

Table 2: Functional Assay Data (cAMP and GTPγS)

AssayParameterValueUnitsDescription
cAMP Assay EC50 e.g., 50nMConcentration of the compound that elicits 50% of the maximal response (for agonists).
IC50 e.g., 300nMConcentration of the compound that inhibits 50% of the agonist response (for antagonists).
Emax e.g., 95%Maximal efficacy of the compound relative to a known full agonist.
GTPγS Assay EC50 e.g., 75nMConcentration of the compound that stimulates 50% of maximal GTPγS binding.
Emax e.g., 88%Maximal stimulation of GTPγS binding relative to a known full agonist.

Experimental Protocols

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for a receptor.[4][5] It directly measures the ability of the test compound to displace a radiolabeled ligand from the target receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[6]

    • Centrifuge the homogenate at low speed to remove debris.[6]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[6]

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[6]

  • Binding Reaction:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-dopamine for dopamine receptors), and varying concentrations of this compound.[4]

    • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a saturating concentration of a known unlabeled ligand.[6]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[4]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Binding Reaction) Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Separation Counting Scintillation Counting Filtration->Counting Measurement Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay determines whether the test compound acts as an agonist or antagonist by measuring its effect on the production of the second messenger cyclic AMP (cAMP).[7][8] GPCRs can either stimulate (via Gs) or inhibit (via Gi) adenylyl cyclase, the enzyme that produces cAMP.

Protocol:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells) in appropriate media.[9]

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Treat the cells with varying concentrations of this compound.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[9]

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for the specified time.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based assays).[7][8][10]

    • These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[10]

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

    • For agonists, determine the EC50 and Emax values.

    • For antagonists, determine the IC50 value.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., this compound) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (Gs/Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gs) or Inhibits (Gi) cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Generalized GPCR-cAMP Signaling Pathway
GTPγS Binding Assay

This functional assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling.[11][12] It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.

Protocol:

  • Membrane Preparation:

    • Prepare membranes from cells expressing the target GPCR as described in the radioligand binding assay protocol.

  • Binding Reaction:

    • In a 96-well plate, incubate the membranes with [35S]GTPγS, GDP (to facilitate the exchange reaction), and varying concentrations of this compound.[13]

    • The assay buffer typically contains MgCl2 and NaCl.[13]

    • Incubate the mixture at 30°C for 60-90 minutes with gentle agitation.[13]

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.[13]

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.[13]

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of specifically bound [35S]GTPγS against the log concentration of the test compound.

    • Determine the EC50 and Emax values to quantify the potency and efficacy of the compound as an agonist.

GTP_gamma_S_Workflow start Start prep Prepare Membranes, [35S]GTPγS, GDP, and Test Compound start->prep incubate Incubate Components in 96-well Plate prep->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (EC50, Emax) count->analyze end End analyze->end

GTPγS Binding Assay Workflow

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential GPCR ligand. By systematically performing radioligand binding, cAMP, and GTPγS binding assays, researchers can determine its affinity, potency, and efficacy at a specific GPCR target. This information is foundational for further drug development efforts, including lead optimization and in vivo studies. The structured presentation of data and clear visualization of experimental workflows are essential for ensuring the reproducibility and accurate interpretation of the results.

References

Application Note: Screening of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine as a Potential TRPV1 Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin from chili peppers.[2][3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the signaling cascade responsible for the sensation of pain and heat.[3] Its critical role in nociception has made TRPV1 a significant target for the development of novel analgesic drugs.[5][6][7] This application note provides a detailed protocol for screening 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, a compound with a scaffold of interest for TRPV1 modulation, for its potential antagonist or agonist activity against the TRPV1 receptor.

Principle of the Assays

The primary method for assessing the interaction of this compound with TRPV1 is a cell-based calcium influx assay. This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentrations upon channel activation. A decrease in the capsaicin-induced calcium signal in the presence of the test compound would indicate antagonistic activity, while an increase would suggest agonistic or potentiating effects.

Materials and Reagents

  • Cell Line: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1).

  • Test Compound: this compound.

  • Control Agonist: Capsaicin.

  • Control Antagonist: Capsazepine or AMG9810.

  • Calcium Indicator Dye: Fluo-4 AM or Calbryte™ 520 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with automated liquid handling capabilities.

Experimental Protocols

Protocol 1: Cell Culture and Plating
  • Culture the hTRPV1-expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.

  • Incubate the plates for 18-24 hours to allow for cell attachment and formation of a monolayer.

Protocol 2: Calcium Influx Assay
  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM dye in assay buffer.

    • Remove the culture medium from the cell plates and wash the wells once with assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations. Also, prepare solutions for the control agonist (capsaicin) and antagonist (capsazepine).

  • Assay Execution (Antagonist Mode):

    • After incubation with the dye, wash the cells gently with assay buffer to remove excess dye.

    • Add the diluted this compound or control antagonist to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate into the fluorescence plate reader and initiate the reading.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Add the EC80 concentration of capsaicin to all wells (except for agonist control wells) and continue recording the fluorescence for 2-3 minutes.

  • Assay Execution (Agonist Mode):

    • Follow the same dye loading and washing steps.

    • Place the plate into the fluorescence plate reader and establish a baseline.

    • Add the diluted this compound to the wells and record the fluorescence response for 2-3 minutes.

Data Analysis and Presentation

The fluorescence data is typically analyzed by measuring the maximum change in fluorescence intensity (ΔF) over the baseline (F). The response is often expressed as a percentage of the response to a maximal concentration of the control agonist. For antagonists, the IC50 value (the concentration of the compound that inhibits 50% of the agonist response) is calculated. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.

Table 1: Antagonistic Activity of this compound on hTRPV1

Compound Concentration (µM) % Inhibition of Capsaicin Response IC50 (µM)
This compound ... ... ...

| Capsazepine (Control) | ... | ... | ... |

Table 2: Agonistic Activity of this compound on hTRPV1

Compound Concentration (µM) % of Max Capsaicin Response EC50 (µM)
This compound ... ... ...

| Capsaicin (Control) | ... | ... | ... |

Visualizations

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_cellular_response Cellular Response TRPV1 TRPV1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Activation Capsaicin Capsaicin Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: TRPV1 Signaling Pathway Activation.

Experimental_Workflow A 1. Cell Culture (hTRPV1 expressing cells) B 2. Cell Plating (96-well plate) A->B C 3. Dye Loading (Fluo-4 AM) B->C D 4. Compound Incubation (Test Compound/Control) C->D E 5. Agonist Addition (Capsaicin) D->E F 6. Fluorescence Reading (FLIPR) E->F G 7. Data Analysis (IC50 / EC50) F->G

Caption: Calcium Influx Assay Workflow.

Conclusion

This application note provides a comprehensive protocol for the initial screening of this compound as a modulator of the TRPV1 channel. The described calcium influx assay is a robust and high-throughput method suitable for identifying potential antagonists or agonists. Further characterization using electrophysiological techniques, such as patch-clamp, would be recommended to confirm the mechanism of action and to investigate the effects on other modes of TRPV1 activation.

References

Application Notes and Protocols for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a synthetic compound with a phenoxypropanamine scaffold. This structural motif is present in several well-characterized psychoactive drugs known to modulate monoaminergic systems, such as fluoxetine (a selective serotonin reuptake inhibitor) and atomoxetine (a norepinephrine reuptake inhibitor). The structural similarity suggests that this compound may exhibit activity as a monoamine reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters. Additionally, modulation of monoamine oxidase (MAO) activity is another potential mechanism of action for compounds with this chemical backbone.

These application notes provide a comprehensive guide for researchers to develop and execute assays to characterize the pharmacological profile of this compound. The following protocols detail methods to assess its inhibitory activity on monoamine transporters and monoamine oxidase enzymes.

II. Potential Signaling Pathways

The primary hypothesized mechanism of action for this compound is the inhibition of monoamine transporters. By blocking the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine from the synaptic cleft, the compound would increase their extracellular concentrations, leading to enhanced and prolonged signaling through their respective postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Vesicle->Synaptic Cleft Release MAO MAO Transporter Transporter Neurotransmitter_in Neurotransmitter (e.g., 5-HT, NE, DA) Transporter->Neurotransmitter_in Neurotransmitter_in->MAO Metabolism Synaptic Cleft->Transporter Reuptake Receptor Receptor Synaptic Cleft->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Compound 3-(3-Fluoro-4-methylphenoxy) propan-1-amine Compound->MAO Potential Inhibition Compound->Transporter Inhibition

Caption: Hypothesized mechanism of action at a monoamine synapse.

III. Experimental Protocols

The following protocols describe in vitro assays to determine the activity of this compound on monoamine transporters and monoamine oxidase.

A. Monoamine Transporter Uptake Inhibition Assay (Radiolabeled)

This protocol is a widely used method to determine the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific transporter.[1][2][3]

Workflow:

G start Start cell_plating Plate cells expressing a monoamine transporter (e.g., HEK293-hSERT) start->cell_plating incubation Incubate cells overnight cell_plating->incubation wash Wash cells with assay buffer incubation->wash preincubation Pre-incubate with test compound or control wash->preincubation add_radioligand Add radiolabeled neurotransmitter (e.g., [3H]5-HT) preincubation->add_radioligand incubation2 Incubate to allow uptake add_radioligand->incubation2 stop_uptake Stop uptake and wash cells incubation2->stop_uptake lysis Lyse cells stop_uptake->lysis scintillation Measure radioactivity via scintillation counting lysis->scintillation analysis Data analysis (IC50 determination) scintillation->analysis end End analysis->end G start Start cell_plating Plate cells expressing a monoamine transporter start->cell_plating incubation Incubate cells overnight cell_plating->incubation prepare_reagents Prepare fluorescent substrate and test compound dilutions incubation->prepare_reagents add_reagents Add test compound followed by fluorescent substrate to cells prepare_reagents->add_reagents incubation2 Incubate to allow uptake add_reagents->incubation2 read_fluorescence Measure fluorescence intensity with a plate reader incubation2->read_fluorescence analysis Data analysis (IC50 determination) read_fluorescence->analysis end End analysis->end G start Start prepare_reagents Prepare MAO enzyme, substrate, and test compound dilutions start->prepare_reagents preincubation Pre-incubate MAO enzyme with test compound or control prepare_reagents->preincubation add_substrate Add MAO substrate (e.g., p-tyramine) preincubation->add_substrate incubation Incubate to allow enzymatic reaction add_substrate->incubation add_detection_reagent Add detection reagent to measure H2O2 production incubation->add_detection_reagent read_signal Measure fluorescence or absorbance add_detection_reagent->read_signal analysis Data analysis (IC50 determination) read_signal->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a highly efficient and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][2] This one-pot reaction typically involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its in-situ reduction using a selective reducing agent.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a particularly mild and selective reagent for this transformation, capable of reducing the imine intermediate in the presence of the starting aldehyde or ketone.[4][5]

This application note provides a detailed two-step protocol for the synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the preparation of the key intermediate, 3-(3-Fluoro-4-methylphenoxy)propanal, via a Michael addition, followed by a direct reductive amination to yield the target primary amine.

Overall Reaction Scheme

Step 1: Synthesis of 3-(3-Fluoro-4-methylphenoxy)propanal

alt text

Step 2: Synthesis of this compound

alt text

Experimental Protocols

Step 1: Synthesis of 3-(3-Fluoro-4-methylphenoxy)propanal

This procedure details the synthesis of the aldehyde intermediate via a base-catalyzed Michael addition of 3-Fluoro-4-methylphenol to acrolein.[6][7]

Materials:

  • 3-Fluoro-4-methylphenol (1.0 eq)

  • Acrolein (1.2 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 3-Fluoro-4-methylphenol (1.0 eq) in toluene (5 mL per mmol of phenol) in a round-bottom flask, add triethylamine (0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acrolein (1.2 eq) to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(3-Fluoro-4-methylphenoxy)propanal as a pale yellow oil.

Step 2: Reductive Amination Protocol for this compound Synthesis

This protocol describes the conversion of 3-(3-Fluoro-4-methylphenoxy)propanal to the corresponding primary amine using ammonium acetate as the ammonia source and sodium triacetoxyborohydride (STAB) as the reducing agent.[1]

Materials:

  • 3-(3-Fluoro-4-methylphenoxy)propanal (1.0 eq)

  • Ammonium acetate (5.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Amine-functionalized or C18-reverse phase silica gel for column chromatography[8][9]

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add 3-(3-Fluoro-4-methylphenoxy)propanal (1.0 eq) and ammonium acetate (5.0 eq).

  • Add 1,2-dichloroethane (DCE) and a small amount of methanol (approx. 10% of the volume of DCE) to dissolve the reagents.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. An inert atmosphere (nitrogen or argon) is recommended.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Due to the basic nature of the amine, either amine-functionalized silica gel with a hexane/ethyl acetate gradient or C18-reverse phase silica with a water/acetonitrile gradient is recommended for optimal separation.[8][9] This will yield this compound.

Data Presentation

The following table summarizes representative data for the two-step synthesis of this compound.

ParameterStep 1: Aldehyde SynthesisStep 2: Reductive Amination
Starting Material 3-Fluoro-4-methylphenol3-(3-Fluoro-4-methylphenoxy)propanal
Key Reagents Acrolein, Et₃NAmmonium acetate, STAB
Solvent Toluene1,2-Dichloroethane (DCE)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 16 hours12 - 24 hours
Yield (Isolated) 75 - 85%65 - 80%
Product Purity (by NMR/LCMS) >95%>98%

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Michael Addition 3_Fluoro_4_methylphenol 3-Fluoro-4-methylphenol Reaction1 Et3N, Toluene 0 °C to RT 3_Fluoro_4_methylphenol->Reaction1 Acrolein Acrolein Acrolein->Reaction1 Aldehyde 3-(3-Fluoro-4- methylphenoxy)propanal Reaction1->Aldehyde

Caption: Synthesis pathway for 3-(3-Fluoro-4-methylphenoxy)propanal.

Reductive_Amination_Workflow Start Start: Aldehyde + Ammonium Acetate in DCE/MeOH Imine_Formation Stir at RT for 30 min (Imine Formation) Start->Imine_Formation STAB_Addition Add STAB (1.5 eq) Imine_Formation->STAB_Addition Reaction Stir at RT for 12-24 h STAB_Addition->Reaction Quench Quench with sat. NaHCO3 (aq) Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry (Na2SO4) and Concentrate Extraction->Drying Purification Column Chromatography (Amine-silica or C18) Drying->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the reductive amination step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

Troubleshooting Guide

Low product yield is a common issue encountered during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reaction_conditions Evaluate Reaction Conditions check_reagents->check_reaction_conditions Reagents OK optimize_reagents Optimize Reagent Purity and Ratio check_reagents->optimize_reagents Issue Found check_workup Assess Work-up and Purification Procedure check_reaction_conditions->check_workup Conditions OK optimize_conditions Adjust Reaction Parameters check_reaction_conditions->optimize_conditions Issue Found analyze_side_products Analyze for Side Products check_workup->analyze_side_products Procedure OK optimize_purification Refine Purification Method check_workup->optimize_purification Issue Found analyze_side_products->optimize_conditions Significant Side Products end_good Improved Yield analyze_side_products->end_good Minor Side Products - Optimized optimize_reagents->start optimize_conditions->start end_bad Persistent Low Yield - Consult Further optimize_conditions->end_bad No Improvement optimize_purification->start

Caption: A stepwise guide to troubleshooting low yield in the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor quality of starting materials: 3-Fluoro-4-methylphenol may be oxidized, or the alkylating agent (e.g., 3-chloropropan-1-amine or a protected version) may have degraded.- Ensure the purity of starting materials using techniques like NMR or GC-MS before use.- Use freshly distilled or recrystallized reagents.
Inefficient deprotonation of the phenol: The base used may not be strong enough or may be hydrated.- Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3).- Ensure the base is anhydrous. Dry K2CO3 in an oven before use.
Incorrect solvent: The solvent may not be suitable for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.- Use a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction.[1]
Low reaction temperature: The reaction may be too slow at the temperature used.- Increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[1]
Presence of Significant Side Products E2 Elimination: The strong base can promote the elimination of the alkyl halide, especially with secondary or tertiary halides, to form an alkene.- Use a primary alkyl halide (e.g., 3-chloropropan-1-amine).- Use a less sterically hindered base.- Maintain a moderate reaction temperature.
C-Alkylation of the phenoxide: The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring.- The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Overalkylation of the amine: If unprotected 3-halopropan-1-amine is used, the product amine can react further with the alkylating agent.- Use a protected amine, such as one with a Boc or Cbz group, and deprotect as a final step.
Difficult Purification Product is a basic amine: The amine functional group can cause streaking on silica gel chromatography.- Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide, to the eluent during column chromatography.- Alternatively, use basic alumina as the stationary phase.
Emulsion formation during work-up: The basic nature of the product can lead to emulsions during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the Williamson ether synthesis.[1][2] This involves the reaction of 3-fluoro-4-methylphenoxide with a suitable 3-carbon aminating electrophile.

Synthesis Pathway

SynthesisPathway A 3-Fluoro-4-methylphenol B 3-Fluoro-4-methylphenoxide A->B Base (e.g., NaH, K2CO3) D This compound B->D SN2 Reaction C 3-Halopropan-1-amine (or protected equivalent) C->D

Caption: The Williamson ether synthesis pathway for the target molecule.

Q2: How can I optimize the yield of the Williamson ether synthesis for this specific compound?

Optimizing the yield involves careful consideration of the base, solvent, temperature, and reaction time.

Table 1: Impact of Reaction Parameters on Yield

Parameter Condition Effect on Yield Recommendation
Base Weak Base (e.g., NaHCO3)Low YieldUse a stronger, non-nucleophilic base like NaH or K2CO3.
Strong Base (e.g., NaH, K2CO3)Higher YieldNaH in an anhydrous solvent or anhydrous K2CO3 are good choices.
Solvent Protic (e.g., Ethanol)Lower YieldUse polar aprotic solvents like DMF, ACN, or DMSO.[1]
Aprotic Polar (e.g., DMF)Higher YieldDMF is an excellent choice for this reaction.
Temperature Low (< 50 °C)Slow reaction, low yieldA temperature range of 80-100 °C is generally effective.[1]
High (> 120 °C)Increased side productsAvoid excessively high temperatures to minimize elimination and other side reactions.
Reaction Time Short (< 2 hours)Incomplete reactionMonitor the reaction by TLC. Typical reaction times are 4-12 hours.

Microwave-assisted synthesis can also significantly reduce reaction times and improve yields. In some cases, reaction times have been reduced from over an hour to a few minutes with an increase in yield.[3]

Q3: What are the key experimental steps for the synthesis?

Below is a general protocol for the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation of Phenol:

    • To a solution of 3-fluoro-4-methylphenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes.

  • Nucleophilic Substitution:

    • To the resulting phenoxide solution, add a solution of a suitable protected 3-halopropanamine (e.g., N-(3-chloropropyl)phthalimide) (1.1 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude protected amine.

  • Deprotection (if necessary):

    • If a protecting group was used, deprotect under appropriate conditions (e.g., hydrazine for a phthalimide group).

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).

Q4: What are the potential impurities I should look out for?

Potential impurities can arise from starting materials, side reactions, or subsequent degradation.

  • Unreacted 3-Fluoro-4-methylphenol: Can be removed by a basic wash during work-up.

  • C-alkylated isomer: An isomer where the propanamine chain is attached to the aromatic ring. This can be difficult to separate from the desired O-alkylated product and may require careful chromatography.

  • Bis-arylated amine: If an unprotected haloamine is used, a secondary amine with two phenoxy groups may form.

  • Elimination product (allyl amine): From the E2 elimination of the alkyl halide.

Q5: How do I characterize the final product?

Standard spectroscopic methods are used to confirm the structure and purity of this compound.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic protons in the range of 6.5-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A triplet around 4.0 ppm corresponding to the -OCH₂- group.- A multiplet around 2.0 ppm for the central -CH₂- group.- A triplet around 3.0 ppm for the -CH₂NH₂ group.- A singlet for the methyl group around 2.2 ppm.- A broad singlet for the -NH₂ protons.
¹³C NMR - Aromatic carbons in the range of 110-160 ppm.- A signal for the -OCH₂- carbon around 65 ppm.- A signal for the central -CH₂- carbon around 30 ppm.- A signal for the -CH₂NH₂ carbon around 40 ppm.- A signal for the methyl carbon around 15 ppm.
Mass Spec (MS) The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C₁₀H₁₄FNO, MW: 183.22 g/mol ).
Infrared (IR) - N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.- C-O-C stretching for the ether linkage around 1250 cm⁻¹.- C-F stretching band.

References

Technical Support Center: 3-(3-Fluoro-4-methylphenoxy)propan-1-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. The two most common synthetic pathways are the Williamson ether synthesis and the reduction of a corresponding nitrile.

  • From Williamson Ether Synthesis: This route involves the reaction of a 3-fluoro-4-methylphenoxide with a 3-halopropan-1-amine derivative.

    • Unreacted Starting Materials: Residual 3-fluoro-4-methylphenol and the halo-amine starting material are common impurities.

    • Dialkylated Product: The secondary amine byproduct, bis(3-(3-fluoro-4-methylphenoxy)propyl)amine, can form if the amine on the halo-propanamine is not properly protected.

    • Elimination Byproducts: Elimination reactions of the halo-propanamine can lead to the formation of allyl amine derivatives.

  • From Nitrile Reduction: This pathway typically involves the reduction of 3-(3-fluoro-4-methylphenoxy)propanenitrile.

    • Secondary and Tertiary Amines: Over-alkylation during the reduction process can lead to the formation of di- and tri-alkylated amine impurities.[1]

    • Incomplete Reduction: Residual nitrile starting material may be present if the reduction is not driven to completion.

    • Hydrolysis Products: Hydrolysis of the nitrile under certain conditions can lead to the corresponding carboxylic acid or amide.

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying the purity of the target compound and detecting non-volatile impurities. A method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or a buffer to control pH) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.[2] Derivatization of the amine may be necessary to improve its chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation of the final product and for identifying and quantifying impurities with distinct spectral signatures. The presence of a fluorine atom provides a unique handle for 19F NMR analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

Q3: What are the general approaches for purifying this compound?

A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Distillation: For larger quantities and to remove non-volatile impurities, vacuum distillation can be effective. Due to the relatively high boiling point of this compound, distillation under reduced pressure is necessary to prevent decomposition.

  • Crystallization: Formation of a salt (e.g., hydrochloride or oxalate) followed by recrystallization is a highly effective method for achieving high purity. The choice of solvent is critical and often requires screening.

  • Flash Column Chromatography: This is a common technique for purification at the lab scale. Due to the basic nature of the amine, specific considerations are necessary for successful purification on silica gel.

Troubleshooting Guides

Purification by Flash Column Chromatography

Issue: Poor separation or tailing of the amine on a standard silica gel column.

Cause: The basic amine functionality interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and peak shape.[1]

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Amine: Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into the mobile phase. The competing amine will occupy the acidic sites on the silica, allowing the target amine to elute more symmetrically.

    • Use an Alcohol Co-solvent: A gradient of methanol in dichloromethane or ethyl acetate can help to elute the polar amine.

  • Use of Alternative Stationary Phases:

    • Amine-functionalized Silica: This type of stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds, often providing superior separation with less tailing.[1]

    • Reversed-Phase (C18) Silica: For highly polar impurities, reversed-phase chromatography can be effective. A mobile phase of acetonitrile/water with a pH modifier (e.g., ammonium hydroxide to make it basic) is typically used.

Experimental Protocol: Flash Chromatography on Silica Gel with Mobile Phase Modifier

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane).

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent like hexane.

  • Equilibration: Equilibrate the column with the initial mobile phase, which should contain the competing amine (e.g., 1% triethylamine in hexane/ethyl acetate 9:1).

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane), ensuring the competing amine is present throughout the gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Purification by Crystallization

Issue: The free base of this compound oils out or does not crystallize effectively.

Cause: The free amine may have a low melting point or form a stable oil.

Solution: Convert the amine to a salt to increase its crystallinity. Hydrochloride and oxalate salts are common choices.

Experimental Protocol: Salt Formation and Recrystallization

  • Salt Formation:

    • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) or a solution of oxalic acid in a suitable solvent, with stirring, until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot solvent or solvent mixture. Common recrystallization solvents for amine salts include ethanol, methanol, isopropanol, or mixtures with water or ethers.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Vacuum Distillation

Issue: The compound decomposes at its atmospheric boiling point.

Cause: Many high molecular weight amines are not thermally stable at their boiling point at atmospheric pressure.

Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand the vacuum. Use a suitable heating mantle and a magnetic stirrer.

  • Distillation:

    • Place the crude amine in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Gradually apply vacuum to the desired pressure.

    • Slowly heat the flask. Collect the fraction that distills over at a constant temperature. It is advisable to collect a forerun and a main fraction.

  • Monitoring: Monitor the head temperature and the pressure throughout the distillation. A stable boiling point indicates a pure fraction.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)

Purification MethodTypical Purity AchievedKey AdvantagesKey Disadvantages
Flash Chromatography (Silica, with TEA)95-98%Good for small scale, removes a wide range of impurities.Can be time-consuming, requires solvent.
Salt Recrystallization (HCl salt)>99%High purity achievable, scalable.Requires an additional reaction step, potential for yield loss.
Vacuum Distillation97-99%Good for large scale, removes non-volatile impurities.Requires specialized equipment, potential for thermal degradation if not controlled well.

Table 2: Common Impurities and their Typical Analytical Signatures (Illustrative)

ImpurityPotential OriginAnalytical TechniqueExpected Observation
3-Fluoro-4-methylphenolWilliamson Ether SynthesisHPLC, GC-MSA more polar peak in HPLC, distinct mass spectrum in GC-MS.
Bis(3-(3-fluoro-4-methylphenoxy)propyl)amineWilliamson Ether SynthesisHPLC, LC-MSA less polar, higher molecular weight peak.
3-(3-Fluoro-4-methylphenoxy)propanenitrileNitrile ReductionIR, HPLCCharacteristic nitrile stretch (~2250 cm-1) in IR, different retention time in HPLC.
Di-[3-(3-fluoro-4-methylphenoxy)propyl]amineNitrile ReductionHPLC, LC-MSHigher molecular weight peak.

Visualizations

Experimental Workflow: Purification and Analysis

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product distillation Vacuum Distillation start->distillation High boiling impurities chromatography Flash Chromatography start->chromatography Multiple impurities crystallization Salt Formation & Recrystallization start->crystallization Crystalline solid desired hplc HPLC distillation->hplc chromatography->hplc crystallization->hplc hplc->chromatography Further Purification Needed hplc->crystallization Further Purification Needed end Pure Product (>99%) hplc->end Purity Confirmed gcms GC-MS nmr NMR end->gcms Volatile Impurity Check end->nmr Structural Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Flash Chromatography

cluster_solutions Troubleshooting Steps start Poor Separation/ Tailing on Silica add_tea Add Triethylamine (TEA) to Mobile Phase start->add_tea Initial approach use_amine_silica Use Amine-Functionalized Silica start->use_amine_silica If tailing persists use_rp Use Reversed-Phase (C18) Chromatography start->use_rp For very polar compounds/impurities success Successful Purification add_tea->success Improved Separation use_amine_silica->success Good Separation use_rp->success Separation Achieved

Caption: Troubleshooting guide for flash chromatography of this compound.

References

Technical Support Center: Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common impurities encountered during the synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

A1: The most prevalent synthetic strategy is a two-step process. The first step is a Williamson ether synthesis, where 3-Fluoro-4-methylphenol is reacted with a 3-carbon electrophile. This is followed by a nucleophilic substitution to introduce the amine group. A common variation to avoid over-alkylation of the amine is the Gabriel synthesis.

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The primary impurities typically arise from side reactions or incomplete reactions. These include:

  • Unreacted Starting Materials: Residual 3-Fluoro-4-methylphenol or the aminating agent.

  • C-Alkylated Impurity: The alkylation occurring on the aromatic ring of the phenol instead of the hydroxyl group.

  • Di-alkylation Impurity: The formation of a secondary amine where two phenoxypropyl groups are attached to the nitrogen.

  • Solvent and Reagent-Related Impurities: Residual solvents and by-products from the base or other reagents used.

Q3: How can I detect these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of the final product and detecting the aforementioned impurities.[1][2] Gas Chromatography (GC) can be useful for identifying volatile impurities like residual solvents. For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[3]

Q4: What general purification strategies are effective for removing these impurities?

A4: A combination of techniques is often necessary. Acid-base extraction is a powerful method to separate the basic amine product from neutral or acidic impurities.[4][5] Column chromatography, using silica gel or amine-functionalized silica, can be employed for separating compounds with different polarities.[6] For removing secondary and tertiary amine impurities from a primary amine, buffer-assisted extraction at controlled pH can be highly effective.[4][7]

Troubleshooting Guides

Issue 1: Presence of Unreacted 3-Fluoro-4-methylphenol
Symptom Possible Cause Suggested Solution
A peak corresponding to the starting phenol is observed in the HPLC chromatogram of the final product.Incomplete reaction during the Williamson ether synthesis step.- Ensure the use of a sufficiently strong base (e.g., NaH, K2CO3) to fully deprotonate the phenol.- Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC.- Use a slight excess of the alkylating agent.
The final product has a phenolic odor.Inefficient purification.- Perform an aqueous basic wash (e.g., with 1M NaOH) during the work-up to remove the acidic phenol.[8]- If the impurity persists, consider column chromatography.
Issue 2: Formation of the C-Alkylated Isomer
Symptom Possible Cause Suggested Solution
An isomeric impurity is detected, often with a similar mass in MS analysis.The alkylation occurred on the carbon atom of the phenyl ring instead of the oxygen atom. This is a known side reaction in phenol alkylation.[9][10]- The choice of solvent is critical. Aprotic solvents like DMF or acetonitrile favor O-alkylation, while protic solvents can promote C-alkylation.[9]- The nature of the cation from the base can also influence the selectivity.
Difficulty in separating the impurity from the desired product.The C-alkylated and O-alkylated isomers can have very similar physical properties.- Optimize the HPLC method to achieve baseline separation. This may involve changing the column, mobile phase composition, or gradient.- Preparative chromatography may be necessary for complete removal.
Issue 3: Presence of the Di-alkylation Product
Symptom Possible Cause Suggested Solution
A higher molecular weight impurity is observed in the MS, corresponding to the addition of a second phenoxypropyl group to the amine.The primary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent.- Use a large excess of the aminating agent (e.g., ammonia or a protected amine) to favor the formation of the primary amine.- Consider using the Gabriel synthesis, which specifically forms primary amines and avoids over-alkylation.[11][12][13][14]- Control the reaction temperature; lower temperatures can reduce the rate of the second alkylation.
The final product contains a mixture of primary and secondary amines.Inefficient control over the amination reaction.- Employ a buffer-assisted extraction method to separate the primary amine from the more basic secondary amine.[4][7]- Utilize amine-functionalized silica gel for chromatographic separation.[6]

Experimental Protocols

General Protocol for Williamson Ether Synthesis
  • Deprotonation of Phenol: In an inert atmosphere, dissolve 3-Fluoro-4-methylphenol in a suitable aprotic solvent (e.g., DMF, acetonitrile). Add a strong base (e.g., sodium hydride, potassium carbonate) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Stir the mixture until the deprotonation is complete.

  • Alkylation: To the resulting phenoxide solution, add the alkylating agent (e.g., 1-bromo-3-chloropropane or a protected 3-aminopropanol derivative) dropwise at a controlled temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., 50-100 °C) and monitor its progress by TLC or HPLC until the starting phenol is consumed.[15]

  • Work-up: Cool the reaction mixture, quench with water, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

General Protocol for Gabriel Synthesis of the Primary Amine
  • N-Alkylation of Phthalimide: React potassium phthalimide with the product from the Williamson ether synthesis (the 3-(3-Fluoro-4-methylphenoxy)propyl halide) in a polar aprotic solvent like DMF. Heat the mixture to drive the SN2 reaction to completion.[11][12]

  • Hydrazinolysis: After cooling, add hydrazine hydrate to the reaction mixture. This will cleave the phthalimide group, releasing the desired primary amine.[11]

  • Work-up and Purification: The phthalhydrazide by-product precipitates out of the solution and can be removed by filtration. The desired primary amine is then isolated from the filtrate, typically through an acid-base work-up and extraction.

Data Presentation

Impurity TypePotential SourceTypical Analytical Detection MethodRecommended Purification Strategy
Unreacted 3-Fluoro-4-methylphenolIncomplete Williamson ether synthesisHPLC, GC-MSAqueous base wash, Column chromatography
C-Alkylated IsomerSide reaction during Williamson ether synthesisHPLC, LC-MS, NMROptimized chromatography (normal or reverse phase)
Di-alkylation ProductOver-alkylation during aminationHPLC, LC-MSBuffer-assisted extraction, Amine-functionalized chromatography
Residual SolventsTrapped solvent from reaction or work-upGCHigh vacuum drying, Recrystallization

Visualizations

G Troubleshooting Logic for Impurity Resolution start Analyze Crude Product by HPLC/LC-MS impurity_detected Impurity Detected? start->impurity_detected unreacted_phenol Unreacted Phenol? impurity_detected->unreacted_phenol Yes end_product Pure Product impurity_detected->end_product No c_alkylation C-Alkylated Isomer? unreacted_phenol->c_alkylation No solution_phenol Optimize Williamson Synthesis: - Stronger Base - Longer Reaction Time - Adjust Temperature unreacted_phenol->solution_phenol Yes di_alkylation Di-alkylation Product? c_alkylation->di_alkylation No solution_c_alkyl Optimize Williamson Synthesis: - Use Aprotic Solvent - Screen Different Bases c_alkylation->solution_c_alkyl Yes other_impurity Other Impurity? di_alkylation->other_impurity No solution_di_alkyl Optimize Amination: - Use Gabriel Synthesis - Excess Aminating Agent di_alkylation->solution_di_alkyl Yes identify_other Identify Impurity: MS, NMR other_impurity->identify_other Yes other_impurity->end_product No purify_phenol Purification: Aqueous Base Wash solution_phenol->purify_phenol purify_phenol->start purify_c_alkyl Purification: Optimized Chromatography solution_c_alkyl->purify_c_alkyl purify_c_alkyl->start purify_di_alkyl Purification: Buffer-Assisted Extraction solution_di_alkyl->purify_di_alkyl purify_di_alkyl->start identify_other->start

Caption: A logical workflow for identifying and resolving common impurities.

G Synthetic Pathway and Potential Impurity Formation cluster_williamson Williamson Ether Synthesis cluster_amination Amination cluster_impurities Potential Impurities phenol 3-Fluoro-4-methylphenol intermediate 3-(3-Fluoro-4-methylphenoxy)propyl chloride phenol->intermediate Base, Solvent unreacted_phenol_imp Unreacted Phenol phenol->unreacted_phenol_imp c_alkyl_imp C-Alkylated Isomer phenol->c_alkyl_imp Side Reaction alkyl_halide Br-(CH2)3-Cl alkyl_halide->intermediate product This compound intermediate->product NH3 or Gabriel Synthesis di_alkyl_imp Di-alkylation Product product->di_alkyl_imp Over-alkylation

Caption: Overview of the synthesis and points of impurity formation.

References

Technical Support Center: Optimizing Reaction Conditions for Phenoxypropanolamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of phenoxypropanolamine derivatives. The content is designed to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of phenoxypropanolamine derivatives, which typically involves the reaction of a substituted phenol with an epoxide-forming reagent (like epichlorohydrin) followed by the ring-opening of the resulting glycidyl ether with an amine.

Q1: Low yield of the final phenoxypropanolamine product.

A1: Low yields can result from several factors throughout the two-step synthesis. Consider the following troubleshooting steps:

  • Incomplete Epoxide Formation:

    • Base: Ensure the base (e.g., KOH, NaOH) is of high quality and used in sufficient molar excess to deprotonate the phenol effectively.

    • Reaction Time and Temperature: The reaction of the phenoxide with epichlorohydrin may require optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times or excessively high temperatures can lead to side product formation.

  • Inefficient Epoxide Ring-Opening:

    • Amine Reactivity: The nucleophilicity of the amine is crucial. Less reactive amines (e.g., aromatic amines) may require a catalyst or more forcing conditions.

    • Stoichiometry: An excess of the amine is often used to drive the reaction to completion and minimize the formation of byproducts from the reaction of the product with the starting epoxide.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents can solvate the amine, reducing its nucleophilicity, while polar aprotic solvents may be more favorable. Some reactions proceed well under solvent-free conditions.[1][2]

    • Catalyst: For sluggish reactions, consider the use of a catalyst. Lewis acids such as YCl₃ have been shown to efficiently catalyze the ring-opening of epoxides with amines at room temperature.[2]

Q2: Poor regioselectivity during the amine ring-opening of the epoxide.

A2: The amine can attack either the more substituted or less substituted carbon of the epoxide ring. Achieving high regioselectivity is a common challenge.

  • Steric Hindrance: Nucleophilic attack by the amine generally occurs at the less sterically hindered carbon of the epoxide (an S_N2-type mechanism).[1]

  • Electronic Effects: In the case of styrene oxides (where a phenyl group is attached to the epoxide), the reaction with aromatic amines can favor attack at the benzylic carbon due to stabilization of the partial positive charge.[1]

  • Solvent Effects: The solvent can influence regioselectivity. A study on the synthesis of β-amino alcohols found that polar mixed solvent systems like DMF/H₂O can promote high regioselectivity without the need for a catalyst.[3]

  • Catalyst Choice: The nature of the catalyst can direct the regioselectivity. For instance, silica-bonded S-sulfonic acid has been used to achieve high regioselectivity under solvent-free conditions.[1]

Q3: Formation of significant side products and impurities.

A3: Side product formation can complicate purification and reduce the yield of the desired product.

  • Dialkylation of Amine: Primary amines can react with two molecules of the epoxide, leading to a dialkylated byproduct. Using an excess of the amine can help to minimize this.

  • Hydrolysis of Epoxide: The presence of water can lead to the hydrolysis of the epoxide to a diol, especially under acidic or basic conditions. Ensure anhydrous conditions if this is a concern.

  • Polymerization: Epoxides can polymerize, particularly in the presence of strong acids or bases. Careful control of reaction conditions is necessary.

  • Purification: Column chromatography is a common method for purifying the final product and removing side products.[4][5] Recrystallization can also be an effective purification technique.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for phenoxypropanolamine derivatives?

A1: The most common synthetic pathway is a two-step process:

  • Epoxide Formation: A substituted phenol is reacted with an excess of epichlorohydrin in the presence of a base (e.g., KOH, NaOH) to form a glycidyl ether (an epoxide).

  • Epoxide Ring-Opening: The resulting glycidyl ether is then reacted with a primary or secondary amine, which opens the epoxide ring to form the desired 1-phenoxy-3-amino-2-propanol derivative.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both steps of the synthesis. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q3: What are some common catalysts used for the epoxide ring-opening step?

A3: While many reactions can proceed without a catalyst, especially with reactive amines and optimized conditions, certain catalysts can improve the rate and selectivity. Examples include:

  • Lewis acids (e.g., YCl₃, ScCl₃, Zn(ClO₄)₂·6H₂O)[2][7]

  • Solid acid catalysts (e.g., silica-bonded S-sulfonic acid, sulfated tungstate)[1][8]

  • Other metal salts (e.g., CeCl₃, TaCl₅)[7]

Q4: Can I use microwave irradiation to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of phenoxypropanolamine derivatives like atenolol. This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[9]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Propranolol Derivatives

Starting Material (Phenol)AmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-NaphtholIsopropylamineNoneEthanol:Water (9:1)Reflux2490[10]
1-NaphtholIsopropylamineZn(NO₃)₂·6H₂O / L-(+)-tartaric acidDMSOAmbient2455[10]
1-NaphtholIsopropylamineTriethylamine (in epoxide formation step)Epichlorohydrin (excess)658Not specified for ring-opening[6]

Table 2: Reaction Conditions for the Synthesis of Atenolol

Starting Material (Epoxide)AmineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-(4-(oxiran-2-ylmethoxy)phenyl)acetamideIsopropylamineNone (Microwave)WaterNot specifiedNot specified93[9]
2-(4-(oxiran-2-ylmethoxy)phenyl)acetamideIsopropylamineSulfated tungstateNone700.3390[8]
2-(4-hydroxyphenyl)acetamide & Epichlorohydrin (One-pot)IsopropylamineNoneDeep Eutectic Solvent (ChCl:EG)406 (epoxide formation)95 (overall)[11]
3-(4-acetamido)phenoxy-1,2-epoxypropaneIsopropylamineCarbonic ether gemini surfactantsOrganic solvent/Water60-702.5-4Not specified[12]

Experimental Protocols

Protocol 1: Synthesis of (±)-Propranolol

This protocol is adapted from a reported synthesis of (±)-propranolol.[10]

  • Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane (Glycidyl-α-Naphthyl Ether)

    • To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.

    • Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes.

    • Continue stirring at room temperature for 6 hours.

    • Quench the reaction with water (50 ml) and extract the product with chloroform (2 x 75 ml).

    • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude glycidyl ether.

  • Step 2: Synthesis of (±)-Propranolol

    • Dissolve the crude glycidyl-α-naphthyl ether (2.0 g, 10 mmol) in excess isopropylamine (20 ml) and water (1 ml).

    • Heat the mixture to reflux and stir for 24 hours.

    • Remove the solvent under reduced pressure to yield crude (±)-propranolol.

    • The crude product can be purified by recrystallization from hexane.

Protocol 2: One-Pot, Two-Step Synthesis of Atenolol in a Deep Eutectic Solvent

This protocol is based on a sustainable synthesis of atenolol.[11]

  • In a 25 mL round-bottom flask, add 2-(4-hydroxyphenyl)acetamide (200 mg, 1 equiv.) to 0.6 mL of a Choline Chloride:Ethylene Glycol (ChCl:EG) deep eutectic solvent.

  • Stir the mixture at 40 °C until the solid dissolves.

  • Add epichlorohydrin (0.184 g, 1.5 equiv.) dropwise and continue stirring at 40 °C for 6 hours. Monitor the reaction progress by TLC.

  • After completion, remove any unreacted epichlorohydrin by evaporation under reduced pressure.

  • To the reaction mixture, add isopropylamine (0.235 g, 3 equiv.) dropwise while maintaining the temperature at 40 °C.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the white solid, wash with water, and dry to obtain atenolol. This method often does not require chromatographic purification.[11]

Visualizations

experimental_workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Epoxide Ring-Opening phenol Substituted Phenol reaction1 Reaction in Solvent (e.g., DMSO) phenol->reaction1 base Base (e.g., KOH) base->reaction1 epichlorohydrin Epichlorohydrin epichlorohydrin->reaction1 epoxide Glycidyl Ether Intermediate reaction1->epoxide reaction2 Reaction (with or without catalyst) epoxide->reaction2 Intermediate amine Primary or Secondary Amine amine->reaction2 product Phenoxypropanolamine Derivative reaction2->product purification Purification (Chromatography/Recrystallization) product->purification troubleshooting_guide start Low Product Yield check_epoxide Check Epoxide Formation Step start->check_epoxide check_ring_opening Check Ring-Opening Step start->check_ring_opening side_reactions Significant Side Reactions? start->side_reactions incomplete_epoxide Incomplete Reaction? check_epoxide->incomplete_epoxide low_amine_reactivity Low Amine Reactivity? check_ring_opening->low_amine_reactivity conditions_issue Suboptimal Conditions? check_ring_opening->conditions_issue base_issue Optimize Base/Time/Temp incomplete_epoxide->base_issue Yes catalyst Add Catalyst (e.g., Lewis Acid) low_amine_reactivity->catalyst Yes optimize_conditions Optimize Solvent/Temp/Stoichiometry conditions_issue->optimize_conditions Yes purification_issue Improve Purification side_reactions->purification_issue Yes

References

stability issues of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on data from structurally similar compounds such as fluoxetine and atomoxetine, the primary factors influencing the stability of this compound in solution are expected to be temperature, pH, and light exposure.[1][2][3][4][5][]

Q2: What is the recommended storage temperature for solutions of this compound?

A2: To ensure stability, it is recommended to store solutions of this compound at refrigerated temperatures (2-8°C) and protected from light. Studies on fluoxetine, a related compound, have shown good stability at 5°C and -20°C, but instability at room temperature.[1] Aqueous solutions of atomoxetine hydrochloride are recommended to be stored at refrigerated conditions with a beyond-use date of 14 days.[7]

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The stability of amines can be significantly influenced by pH. For atomoxetine hydrochloride, a structurally related compound, improved stability is observed in aqueous solutions with a pH of at least 4.[5] It is plausible that this compound exhibits similar pH-dependent stability. Acidic conditions could potentially lead to degradation.[8]

Q4: Is this compound susceptible to photodegradation?

A4: Yes, compounds with a phenoxypropylamine moiety can be sensitive to light.[][9] It is crucial to protect solutions from light to prevent photodegradation. Forced degradation studies often include photostability testing to assess the impact of light exposure.[]

Q5: What are the potential degradation pathways for this compound?

A5: Based on related phenoxypropanolamine structures like beta-blockers and atomoxetine, potential degradation pathways may include:

  • Oxidation: The amine group and the ether linkage can be susceptible to oxidation.[10][11]

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Photodegradation: Exposure to light can lead to the formation of photo-degradation products.[12][13]

  • N-dealkylation and side-chain oxidation: These are common metabolic and degradation pathways for similar compounds.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency over a short period. Improper storage temperature.Store stock solutions and dilutions at 2-8°C. For long-term storage, consider -20°C.[1]
Inconsistent results between experimental runs. pH variability of the solution.Ensure the pH of your experimental buffer is controlled and maintained, ideally at a pH of 4 or higher.[5]
Appearance of unexpected peaks in chromatography. Degradation of the compound.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering containers with foil.[]
Precipitation of the compound in aqueous buffer. Poor solubility or pH-dependent solubility.Check the solubility of the free base versus a salt form. Adjust the pH of the buffer to improve solubility. The hydrochloride salt of atomoxetine has good aqueous solubility.[7]

Quantitative Data Summary

Compound Matrix Storage Temperature Observation Reference
FluoxetinePlasmaRoom TemperatureSignificant loss observed at the second week.[1]
FluoxetineAqueous SolutionRoom TemperatureSignificant loss observed at the third week.[1]
FluoxetineMethanolic SolutionRoom TemperatureSignificant loss observed at the fifth week.[1]
FluoxetinePlasma, Aqueous, Methanolic-20°C and 5°CGood stability for up to three months.[1]
Fluoxetine HClDiluted with common diluents5°C and 30°CStable for eight weeks.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[14][15][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[]

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.[]

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate the parent compound from its potential degradation products.[17][18]

1. HPLC System and Column:

  • Use a standard HPLC system with a UV detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol) is typically used.

  • The exact ratio should be optimized to achieve good separation. For amine compounds, adjusting the pH of the mobile phase can improve peak shape.

3. Detection:

  • Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

4. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid & Solution, 60-105°C) stock->thermal photo Photodegradation (UV & Fluorescent Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Identify Degradants & Calculate % Degradation hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Stability Influencing Factors cluster_compound cluster_degradation Potential Degradation temp Temperature compound 3-(3-Fluoro-4-methylphenoxy) propan-1-amine Stability temp->compound ph pH ph->compound light Light light->compound degradation Compound Degradation compound->degradation

Caption: Factors influencing compound stability.

References

Technical Support Center: Crystallization of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Crystallization Issues

Question: My compound is not crystallizing, what should I do?

Answer:

Failure to crystallize can be due to several factors, including high solubility in the chosen solvent, insufficient supersaturation, or the presence of impurities. Here are some steps to induce crystallization:

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.

    • Anti-solvent Addition: Gradually add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound. This should be done dropwise at a constant temperature.[1]

    • Cooling: If the compound is dissolved in a hot solvent, allow it to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator.

  • Induce Nucleation:

    • Seeding: If you have a pure crystal of the compound, add a small amount to the supersaturated solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

  • Solvent System Re-evaluation: Your compound may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For amines, consider solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[2][3]

Question: My compound has "oiled out" instead of crystallizing. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level and then cool slowly.

  • Change Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.

  • Purification: The presence of impurities can lower the melting point and inhibit crystallization. Consider further purification of your material before attempting crystallization.

Question: The crystal yield is very low. How can I improve it?

Answer:

A low yield can be frustrating. Here are some potential causes and solutions:

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Excessive Washing: During filtration, washing the crystals with a solvent in which they are even slightly soluble will lead to product loss. Use a cold, less polar solvent for washing.

  • Premature Filtration: Ensure that crystallization is complete before filtering.

  • Solubility: Your compound may be too soluble in the mother liquor. Consider concentrating the mother liquor and cooling again to obtain a second crop of crystals.

Question: The crystals are very small (fines) or clumped together (agglomerates). What can be done?

Answer:

Crystal size and morphology are important for downstream processing.

  • Control Cooling Rate: Slow, controlled cooling generally leads to larger, more well-defined crystals. Rapid cooling can lead to the formation of small particles or "crashing out."

  • Agitation: The level of agitation can influence crystal size. Experiment with different stirring speeds.

  • Seeding: Using seed crystals can help control crystal growth and lead to a more uniform particle size.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for crystallization?

Q2: What are some recommended solvent systems for the crystallization of this compound?

A2: A good starting point is to test a range of solvents with varying polarities. For amines, common solvent systems include:

  • Single Solvents: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene.

  • Mixed Solvents: Ethanol/Water, Methanol/Diethyl Ether, Ethyl Acetate/Hexane, Toluene/Heptane.[2][3]

The ideal solvent will show a significant increase in the solubility of your compound with an increase in temperature.

Q3: How can I purify this compound if it fails to crystallize due to impurities?

A3: If impurities are hindering crystallization, consider the following purification techniques:

  • Column Chromatography: This is a very effective method for separating compounds based on polarity.

  • Acid-Base Extraction: As an amine, your compound can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic impurities by washing with an organic solvent. The amine can then be regenerated by adding a base and extracted into an organic solvent.

  • Formation of a Salt: You can intentionally form a salt of the amine (e.g., hydrochloride or tartrate salt) which may have better crystallization properties. The pure salt can then be isolated and the free amine regenerated if needed.

Q4: Does the fluorine substituent affect the crystallization process?

A4: Yes, fluorine substitution can significantly impact crystallization. The high electronegativity and size of fluorine can alter intermolecular interactions, crystal packing, and solubility. In some cases, fluorination can lead to more defined crystal structures.[1][4]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-solvent Crystallization (Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude this compound in a minimal amount of ethyl acetate at room temperature.

  • Anti-solvent Addition: Slowly add hexane (the anti-solvent) dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • Crystal Growth: Add a few more drops of ethyl acetate to redissolve the turbidity and then allow the solution to stand undisturbed. Crystals should form over time.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-prepared cold mixture of ethyl acetate and hexane.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

The following table presents hypothetical data for crystallization screening of this compound to illustrate the effect of different solvent systems.

Solvent System (v/v)Starting Material (g)Solvent Volume (mL)Cooling ProfileYield (%)Crystal Quality
Isopropanol1.015Hot dissolution, slow cool to RT, then 4°C for 2h85Well-defined needles
Ethanol/Water (9:1)1.012Hot dissolution, slow cool to RT78Small plates
Ethyl Acetate/Hexane1.010 (EtOAc) + 20 (Hexane)Room temperature, anti-solvent addition92Fine powder
Toluene1.020Hot dissolution, slow cool to RT65Large blocks

Visual Troubleshooting Guide

TroubleshootingWorkflow start Start: Crude 3-(3-Fluoro-4-methylphenoxy) propan-1-amine dissolve Dissolve in minimal hot solvent start->dissolve cool Slow cool to room temp dissolve->cool observe Observe for crystallization cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals observe->no_crystals No oiling_out Oiled Out observe->oiling_out Oil filter_dry Filter, Wash & Dry crystals_ok->filter_dry action_seed Action: - Seed - Scratch - Cool further no_crystals->action_seed action_solvent Action: - Evaporate some solvent - Add anti-solvent no_crystals->action_solvent action_reheat Action: - Reheat - Add more solvent - Cool slowly oiling_out->action_reheat action_seed->cool re_evaluate Re-evaluate: - Change solvent system - Further purify crude action_seed->re_evaluate If still no crystals action_reheat->cool action_reheat->re_evaluate If still oils out action_solvent->cool action_solvent->re_evaluate If still no crystals re_evaluate->dissolve end Pure Crystals filter_dry->end

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Purification of Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying primary amines from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My primary amine is streaking badly during silica gel column chromatography. How can I fix this?

A1: Streaking of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silica surface. Here are several approaches to resolve this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is effective. The modifier competes with your amine for the acidic sites on the silica, leading to better peak shape.[1][2][3]

  • Use of Deactivated Silica: Employ commercially available amine-functionalized or "deactivated" silica gel, which has a less acidic surface.[1]

  • Alternative Stationary Phases: Consider using a different stationary phase altogether, such as alumina (basic or neutral) or reverse-phase silica (C18).[2]

Q2: How can I effectively remove unreacted starting materials and other non-basic impurities from my primary amine?

A2: An acid-base extraction is a highly effective method for this separation.

  • Dissolve your crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[4] The primary amine will be protonated to form an ammonium salt, which is soluble in the aqueous layer.

  • Separate the aqueous layer containing your protonated amine. The unreacted starting materials and non-basic impurities will remain in the organic layer.

  • To recover your amine, basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to a pH greater than the pKa of the amine's conjugate acid.

  • Extract the free primary amine back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

Q3: My reaction has produced a mixture of primary, secondary, and tertiary amines. How can I isolate the primary amine?

A3: Separating a mixture of amines can be challenging. Here are a few strategies:

  • Hinsberg Test Adaptation: This classic chemical test can be adapted for preparative separation.[5][6] React the amine mixture with benzenesulfonyl chloride in the presence of a base.

    • The primary amine forms a sulfonamide that is soluble in aqueous base.

    • The secondary amine forms an insoluble sulfonamide.

    • The tertiary amine does not react. You can then separate the components based on their solubility and reactivity, and subsequently hydrolyze the sulfonamide to recover the primary amine.

  • Selective Protection: Protect the primary amine with a reagent that is selective over secondary and tertiary amines. For example, using a bulky protecting group might favor reaction with the less sterically hindered primary amine. After purification, the protecting group can be removed.

  • Selective Crystallization: A novel technique called Selective Ammonium Carbamate Crystallization (SACC) utilizes the reaction of primary amines with CO₂ to form ammonium carbamates with distinct solubility profiles, allowing for selective crystallization.[7] This method has been shown to achieve high purity (>99%) and yields (up to 94%) from mixtures with an initial primary amine purity of 35%.[7]

  • Reaction with Anhydrides: Primary and secondary amines react with organic anhydrides to form amides, while tertiary amines do not.[8] The resulting amides can be separated from the unreacted tertiary amine. This method is more suited for purifying tertiary amines but can be adapted.

Q4: How can I confirm the purity of my final primary amine product?

A4: A combination of analytical techniques is recommended for confirming purity:

  • Spectroscopy:

    • ¹H NMR: Look for the characteristic signals of the protons on the carbon adjacent to the amino group and the disappearance of impurity signals. The N-H protons of primary amines can sometimes be observed as a broad singlet, though they may exchange with solvent.

    • IR Spectroscopy: Primary amines show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[9]

  • Chromatography:

    • GC-MS or LC-MS: These techniques can separate your compound from any remaining impurities and provide mass data to confirm the identity of your product.

    • HPLC: High-performance liquid chromatography can be used to quantify the purity of your amine. Derivatization with a UV-active reagent may be necessary if your amine lacks a chromophore.[10]

  • Chemical Tests:

    • Ninhydrin Test: Primary amines give a characteristic deep blue-violet color.[9]

    • Carbylamine (Isocyanide) Test: Primary amines react with chloroform and a base to produce isocyanides, which have a foul odor.[6][9]

Troubleshooting Guides

Issue 1: Low Recovery of Primary Amine After Acid Wash
Potential Cause Troubleshooting Step
Incomplete Protonation Ensure the pH of the aqueous layer is sufficiently low (at least 2 pH units below the pKa of the amine's conjugate acid) to fully protonate the amine.
Emulsion Formation Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Amine Salt is Organosoluble If the primary amine is very large and lipophilic, its salt may have some solubility in the organic layer. Perform multiple extractions with the aqueous acid to ensure complete transfer.
Incomplete Back Extraction When recovering the amine, ensure the pH of the aqueous layer is sufficiently high (at least 2 pH units above the pKa of the amine's conjugate acid) to fully deprotonate the ammonium salt.
Issue 2: Amine Product is Unstable and Decomposes During Purification
Potential Cause Troubleshooting Step
Air Oxidation Some amines are sensitive to air oxidation. Purge solvents with an inert gas (N₂ or Ar) and perform manipulations under an inert atmosphere.[2]
Thermal Decomposition Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. For very sensitive compounds, consider lyophilization if applicable.
Light Sensitivity Protect the sample from light by wrapping flasks and vials in aluminum foil.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Primary Amine Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl two more times. Combine all aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer can be washed with brine, dried, and concentrated to recover any non-basic compounds.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 6M NaOH) with stirring until the pH is >10 (confirm with pH paper).

  • Back Extraction: Return the basic aqueous solution to the separatory funnel and extract three times with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified primary amine.

Protocol 2: Purification via Amine Salt Precipitation
  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or a mixture like Et₂O/hexane).[2]

  • Salt Formation: Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Precipitation: The amine hydrochloride salt should precipitate out of the solution. Continue adding the acid until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of the cold solvent used for precipitation to remove any soluble impurities.

  • Drying: Dry the salt under vacuum.

  • Liberation of Free Amine (Optional): If the free amine is required, the salt can be dissolved in water and treated with a base, followed by extraction as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Start: Crude Reaction Mixture cluster_extraction Acid-Base Extraction cluster_analysis Analysis cluster_output Output start Crude Product (Primary Amine + Impurities) dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with Aqueous Acid (e.g., 1M HCl) dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers basify Basify Aqueous Layer (e.g., NaOH) separate_layers->basify Aqueous Layer (Protonated Amine) organic_impurities Non-Basic Impurities (in Organic Layer) separate_layers->organic_impurities Organic Layer back_extract Extract with Organic Solvent basify->back_extract purity_check Assess Purity (NMR, LC-MS, GC) back_extract->purity_check pure_amine Purified Primary Amine purity_check->pure_amine

Caption: Workflow for purifying primary amines using acid-base extraction.

troubleshooting_streaking cluster_solutions Solutions problem Problem: Amine Streaking on Silica Column solution1 Modify Mobile Phase (Add Et3N or NH4OH) problem->solution1 Option 1 solution2 Use Deactivated Silica (e.g., Amine-Functionalized) problem->solution2 Option 2 solution3 Change Stationary Phase (Alumina or Reverse Phase) problem->solution3 Option 3 outcome Outcome: Improved Peak Shape & Successful Separation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for amine streaking in silica chromatography.

References

Technical Support Center: Synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide. The key starting materials are 3-fluoro-4-methylphenol and a suitable 3-carbon aminopropylating agent with a good leaving group, such as 3-bromopropan-1-amine or a protected version thereof.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. Incomplete deprotonation of the starting phenol, side reactions, or suboptimal reaction conditions are common culprits. Ensure your base is strong enough to fully deprotonate the 3-fluoro-4-methylphenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are typically effective. Additionally, the choice of solvent is crucial; polar aprotic solvents like DMF or acetonitrile are generally preferred as they favor the SN2 reaction pathway.[1][2] Temperature also plays a significant role; running the reaction at elevated temperatures (50-100 °C) can improve the reaction rate, but excessively high temperatures may promote side reactions.[2]

Q3: I am observing the formation of an alkene byproduct. What is causing this?

A3: The formation of an alkene byproduct, in this case, likely prop-2-en-1-amine, is indicative of a competing E2 elimination reaction.[3] This side reaction is favored when using sterically hindered or strong bases.[3] While the aminopropylating agent is a primary halide, which generally favors substitution, a very strong and bulky base can still promote elimination. Consider using a less sterically hindered base. Also, ensure your reaction temperature is not excessively high, as higher temperatures can favor elimination over substitution.

Q4: How can I effectively purify the final product?

A4: The basic nature of the amine product can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.[4] This can lead to peak tailing and poor separation. To mitigate this, consider adding a small amount of a volatile base, such as triethylamine (TEA), to the eluent system.[4] Alternatively, reversed-phase chromatography using a C18 column with a mobile phase containing a suitable buffer can be an effective purification strategy for these types of basic compounds.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of 3-fluoro-4-methylphenol.Use a stronger base (e.g., NaH) or ensure the current base is fresh and anhydrous.
Inactive alkylating agent.Verify the purity and integrity of the 3-halopropan-1-amine derivative.
Incorrect solvent.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][2]
Multiple Spots on TLC (Side Reactions) Elimination reaction forming an alkene.Use a less sterically hindered base. Avoid excessively high reaction temperatures.
O-alkylation vs. C-alkylation of the phenoxide.This is less common with phenoxides but can occur. Ensure complete deprotonation and consider solvent effects.
Reaction with the amine functionality.If using an unprotected aminopropyl halide, self-reaction or reaction with the starting material can occur. Consider using a protected amine, such as N-(3-bromopropyl)phthalimide, followed by deprotection.
Difficulty in Product Isolation/Purification Product is water-soluble.Perform an extraction with an appropriate organic solvent at a basic pH to ensure the amine is in its freebase form.
Product streaks on silica gel column.Add a small percentage of triethylamine (e.g., 0.1-1%) to your eluent system.[4]
Emulsion formation during workup.Add brine to the aqueous layer to break the emulsion.
Scale-up Issues Exothermic reaction leading to side products.Ensure adequate cooling and controlled addition of reagents.
Inconsistent yield upon scaling up.[5]Re-optimize reaction parameters such as stirring rate, temperature control, and reagent addition rate at the larger scale.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluoro-4-methylphenol

  • N-(3-bromopropyl)phthalimide (as a protected form of 3-bromopropan-1-amine)

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Ether Formation:

    • To a solution of 3-fluoro-4-methylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add N-(3-bromopropyl)phthalimide (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • The crude product is the phthalimide-protected intermediate.

  • Deprotection:

    • Dissolve the crude intermediate in ethanol.

    • Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature. A precipitate of phthalhydrazide will form.

    • Filter the precipitate and wash with ethanol.

    • Concentrate the filtrate under reduced pressure.

  • Workup and Purification:

    • Dissolve the residue in dichloromethane and wash with water.

    • To purify, perform an acid-base extraction. Extract the organic layer with 1 M HCl.

    • Wash the acidic aqueous layer with dichloromethane to remove any non-basic impurities.

    • Basify the aqueous layer with 1 M NaOH to a pH > 12.

    • Extract the product into dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the final product.

    • If further purification is needed, column chromatography on silica gel using a mobile phase of dichloromethane/methanol with 0.5% triethylamine can be employed.

Visualizing the Workflow

experimental_workflow cluster_ether_formation Williamson Ether Synthesis cluster_deprotection Deprotection cluster_purification Purification start 3-Fluoro-4-methylphenol + N-(3-bromopropyl)phthalimide reaction K2CO3, DMF, 80°C start->reaction 1. Add Base 2. Add Alkyl Halide intermediate Crude Phthalimide-Protected Product reaction->intermediate deprotection_step Hydrazine Hydrate, EtOH, Reflux intermediate->deprotection_step crude_product Crude this compound deprotection_step->crude_product workup Acid-Base Extraction crude_product->workup chromatography Column Chromatography (if needed) workup->chromatography Optional final_product Pure Product workup->final_product chromatography->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Incomplete Deprotonation start->cause1 cause2 Side Reaction (Elimination) start->cause2 cause3 Poor Reaction Conditions start->cause3 solution1a Use Stronger Base (NaH) cause1->solution1a Action solution1b Check Base Quality cause1->solution1b Check solution2a Use Less Bulky Base cause2->solution2a Action solution2b Lower Reaction Temperature cause2->solution2b Action solution3a Use Polar Aprotic Solvent (DMF, Acetonitrile) cause3->solution3a Action solution3b Optimize Temperature cause3->solution3b Action

References

Technical Support Center: Analytical Method Validation for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical method validation for 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. The information is based on established principles of analytical chemistry and regulatory guidelines.

Troubleshooting Guide

This section addresses common issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Issue Potential Cause Recommended Solution
Peak Tailing 1. Silanol interactions with the basic amine group of the analyte. 2. Column degradation. 3. Low mobile phase pH.1. Use a base-deactivated column (e.g., C18 BDS). 2. Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). 3. Operate the mobile phase at a pH well above the pKa of the amine to ensure it is not protonated. 4. Replace the column if it's old or has been used extensively with aggressive mobile phases.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient.1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a column oven to maintain a constant temperature (e.g., 30 °C). 3. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting samples.
Poor Resolution Between Analyte and Impurities 1. Mobile phase is too strong (high organic content). 2. Inappropriate mobile phase pH. 3. Gradient elution is not optimized.1. Decrease the percentage of the organic solvent in the mobile phase. 2. Adjust the mobile phase pH to alter the ionization state of the analyte and impurities, thereby affecting their retention. 3. If using a gradient, adjust the slope to provide better separation where critical peaks elute.
Ghost Peaks 1. Contamination in the mobile phase or diluent. 2. Carryover from previous injections. 3. Impurities in the sample itself.1. Use high-purity solvents and reagents for mobile phase and sample preparation. 2. Implement a robust needle wash program on the autosampler. 3. Inject a blank (diluent) to confirm the source of the ghost peak.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the analysis of this compound?

A1: A reverse-phase HPLC method is generally suitable for a compound with the chemical properties of this compound. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). UV detection would be appropriate, with the detection wavelength selected based on the UV spectrum of the analyte.

Q2: How do I demonstrate the specificity of an analytical method for this compound?

A2: Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically achieved through forced degradation studies.[1] The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method is then used to separate the main drug peak from all the degradation product peaks, demonstrating specificity.

Q3: What are the typical acceptance criteria for linearity in a method validation?

A3: For an assay of a drug substance, linearity is typically established across a range of 80% to 120% of the nominal concentration. The correlation coefficient (r²) should generally be ≥ 0.99. The y-intercept of the regression line should be minimal.

Q4: How are accuracy and precision evaluated during method validation?

A4:

  • Accuracy is the closeness of test results to the true value. It is usually assessed by analyzing samples with known concentrations (e.g., by spiking a placebo with the analyte) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis on different days, with different analysts, or on different instruments.

    • The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

Q5: What is the purpose of robustness testing?

A5: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters to vary include:

  • pH of the mobile phase (e.g., ± 0.2 units)

  • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 0.1 mL/min) The method is considered robust if the results remain within the acceptance criteria despite these small changes.

Experimental Protocols

Proposed HPLC Method for this compound
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 7.0) in a 60:40 v/v ratio

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 80 °C for 2 hours.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the drug substance solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[2]

After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the proposed HPLC method.

Quantitative Data Summary

The following tables represent hypothetical data from a method validation study for this compound.

Table 1: Linearity Data

Concentration (% of Nominal)Concentration (µg/mL)Peak Area (mAU*s)
8080810.5
9090905.2
1001001001.3
1101101102.1
1201201198.9
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9995}
Regression Equation \multicolumn{2}{c}{y = 10.01x - 0.85}

Table 2: Accuracy and Precision Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%) (Repeatability)
80%80.079.899.750.85
100%100.0100.5100.500.65
120%120.0119.599.580.70

Visualizations

G Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validation Report I->J

Caption: Workflow for Analytical Method Validation.

G Troubleshooting HPLC Issues cluster_solutions Sol1 Check Mobile Phase Prep Sol2 Use Column Oven Sol3 Equilibrate Longer Sol4 Use Base-Deactivated Column Sol5 Add Competing Base (TEA) Sol6 Adjust Mobile Phase Strength Sol7 Optimize Gradient Start HPLC Problem? Q1 Shifting Retention Time? Start->Q1 Q1->Sol1 Yes Q1->Sol2 Yes Q1->Sol3 Yes Q2 Peak Tailing? Q1->Q2 No Q2->Sol4 Yes Q2->Sol5 Yes Q3 Poor Resolution? Q2->Q3 No Q3->Sol6 Yes Q3->Sol7 Yes

Caption: Decision Tree for HPLC Troubleshooting.

G Forced Degradation Study Principle cluster_stress Stress Conditions Acid Acid Hydrolysis DPs Mixture of Drug Substance and Degradation Products Acid->DPs Base Base Hydrolysis Base->DPs Oxidation Oxidation (H2O2) Oxidation->DPs Thermal Heat Thermal->DPs Photo Light (UV/Vis) Photo->DPs API Drug Substance (this compound) API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis HPLC Analysis DPs->Analysis Result Peak Purity & Resolution Check (Specificity Demonstrated) Analysis->Result

Caption: Principle of Forced Degradation Studies.

References

Validation & Comparative

Comparative Analysis of 3-Phenoxypropan-1-amine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analogs based on the 3-phenoxypropan-1-amine scaffold, a chemical class with significant activity as monoamine reuptake inhibitors. The compound of interest, 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, belongs to this class. While direct comparative studies on a series of analogs with this specific substitution pattern are not extensively published, this guide leverages data from structurally related compounds to provide insights into the structure-activity relationships (SAR) governing their biological effects, particularly on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The inhibition of these transporters is a key mechanism for the treatment of depression and other central nervous system (CNS) disorders.

Introduction to 3-Aryloxypropanamines

The 3-aryloxypropanamine scaffold is a well-established pharmacophore in medicinal chemistry. A prominent and structurally related class, the 3-phenoxy-3-phenylpropan-1-amines, includes the widely-known selective serotonin reuptake inhibitor (SSRI) fluoxetine. The core structure consists of an aryloxy group connected via a three-carbon linker to a primary, secondary, or tertiary amine. Modifications to the aromatic ring, the linker, and the amine substituent can significantly influence the potency and selectivity of these compounds for the different monoamine transporters.

Structure-Activity Relationship and Performance Data

The following table summarizes the in vitro activity of a selection of 3-phenoxypropan-1-amine analogs and related compounds from published studies. The data highlights how different substituents on the phenoxy ring and the amine influence their inhibitory activity on SERT, NET, and DAT.

Compound IDStructureR (Phenoxy Substituent)AmineSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
1 3-Phenoxypropan-1-amineH-NH2>1000230>1000F.P. Bymaster, et al. (1998)
2 N-Methyl-3-phenoxypropan-1-amineH-NHCH312045>1000F.P. Bymaster, et al. (1998)
3 N,N-Dimethyl-3-phenoxypropan-1-amineH-N(CH3)235150>1000F.P. Bymaster, et al. (1998)
4 Atomoxetine2-Methyl-NHCH31173.6215K.P. Bøgesø, et al. (1985)
5 Nisoxetine2-Methoxy-NHCH3800.8134D.T. Wong, et al. (1975)
6 Duloxetine2-Thienyl-NHCH30.87.5330D.T. Wong, et al. (1993)

Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes. The thienyl group in Duloxetine is a bioisosteric replacement for the phenyl ring.

Experimental Protocols

General Synthesis of 3-Phenoxypropan-1-amine Analogs

A common synthetic route to 3-phenoxypropan-1-amine analogs involves the Williamson ether synthesis.

  • Phenol Substitution : The appropriately substituted phenol is deprotonated with a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

  • Nucleophilic Substitution : The resulting phenoxide is reacted with a 3-halopropan-1-amine derivative, often N-protected (e.g., with a phthalimide group).

  • Deprotection : The protecting group on the amine is removed under appropriate conditions (e.g., hydrazine for a phthalimide group) to yield the desired 3-phenoxypropan-1-amine.

Synthesis Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Protected_Product N-Protected 3-Phenoxypropan-1-amine Phenoxide->Protected_Product Williamson Ether Synthesis Halopropanamine N-Protected 3-Halopropan-1-amine Halopropanamine->Protected_Product Final_Product 3-Phenoxypropan-1-amine Analog Protected_Product->Final_Product Deprotection Deprotection Deprotection->Final_Product

General synthetic route for 3-phenoxypropan-1-amine analogs.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

  • Cell Culture : Human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured to confluence in 96-well plates.

  • Compound Incubation : The cells are pre-incubated with various concentrations of the test compound or a reference standard (e.g., fluoxetine for SERT) in a buffered solution.

  • Radioligand Addition : A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to each well.

  • Incubation and Termination : The plates are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake. The uptake is terminated by rapid washing with ice-cold buffer.

  • Scintillation Counting : The amount of radioactivity taken up by the cells is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

AssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture HEK293 cells expressing a specific monoamine transporter B Plate cells in 96-well plates A->B C Pre-incubate cells with test compounds B->C D Add radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) C->D E Incubate at 37°C D->E F Terminate uptake by washing with ice-cold buffer E->F G Measure radioactivity with a scintillation counter F->G H Calculate IC50 values G->H

Workflow for a monoamine transporter uptake assay.

Signaling Pathway: Mechanism of Action

The primary mechanism of action for this class of compounds is the inhibition of neurotransmitter reuptake at the presynaptic terminal. By blocking the transporter protein, the concentration of the neurotransmitter in the synaptic cleft increases, leading to enhanced postsynaptic receptor activation.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles containing Neurotransmitters Release Neurotransmitter Release Vesicle->Release Neurotransmitter Neurotransmitter (Serotonin, Norepinephrine, or Dopamine) Release->Neurotransmitter Transporter Monoamine Transporter (SERT, NET, or DAT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds Signal Postsynaptic Signal Receptor->Signal Analog 3-Phenoxypropan-1-amine Analog Analog->Transporter Inhibits

Inhibition of monoamine reuptake by 3-phenoxypropan-1-amine analogs.

Conclusion

The 3-phenoxypropan-1-amine scaffold represents a versatile platform for the development of monoamine reuptake inhibitors. The available data on related analogs indicate that substitutions on the phenoxy ring and the nature of the amine substituent are critical determinants of potency and selectivity for SERT, NET, and DAT. The introduction of a fluoro and a methyl group, as in this compound, is a rational strategy to modulate the electronic and steric properties of the molecule, which in turn can fine-tune its interaction with the monoamine transporters. Further experimental evaluation of a focused library of analogs around this specific substitution pattern would be necessary to fully elucidate its pharmacological profile and potential as a CNS therapeutic agent.

structure-activity relationship of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 3-(Phenoxypropan-1-amine) Derivatives as Monoamine Transporter Inhibitors

This guide provides a detailed comparison of the structure-activity relationships (SAR) for 3-(phenoxypropan-1-amine) derivatives, with a focus on their activity as inhibitors of monoamine transporters, particularly the serotonin transporter (SERT). Given the limited direct experimental data on 3-(3-fluoro-4-methylphenoxy)propan-1-amine, this analysis is built upon the extensive research conducted on its close analogue, fluoxetine, and related compounds. The guide compares these derivatives against other prominent selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) to elucidate the structural determinants of potency and selectivity.

Introduction to Phenoxypropan-1-amine Derivatives

The 3-(phenoxypropan-1-amine) scaffold is a core component of several potent and selective inhibitors of monoamine transporters. These transporters—SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT)—are crucial for regulating neurotransmitter levels in the synaptic cleft and are primary targets for antidepressant medications.[1] The seminal discovery of fluoxetine, a selective serotonin reuptake inhibitor (SSRI), highlighted the therapeutic potential of this chemical class.[2] The structure-activity relationship of these molecules reveals that subtle modifications to the phenoxy ring, the phenyl ring, and the terminal amine can dramatically alter both the potency and selectivity of the compound for SERT, NET, and DAT.[3]

Comparative Analysis of Inhibitor Potency and Selectivity

The inhibitory activity of 3-(phenoxypropan-1-amine) derivatives and other monoamine transporter inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. Selectivity is determined by comparing the potency of a compound for one transporter over others (e.g., SERT vs. NET).

Table 1: Comparative Inhibitory Activity (Ki in nM) of Phenoxypropan-1-amine Derivatives and Other Monoamine Reuptake Inhibitors

CompoundClassSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
Fluoxetine Phenoxypropan-1-amine (SSRI)1.0 - 2.7129 - 340>10,000~129 - 126>3700
Nisoxetine Phenoxypropan-1-amine (NRI)129 - 1580.46 - 1.1378~0.008~2.9
Atomoxetine Phenoxypropan-1-amine (NRI)7751350~0.06~17.5
Duloxetine Phenoxypropan-1-amine (SNRI)0.87.52409.4300
Citalopram Phthalan (SSRI)1.9>3000>10,000>1578>5263
Sertraline Naphthylamine (SSRI)0.325258383
Imipramine Tricyclic (TCA)1.4378500266071

Data compiled from multiple sources. Absolute values may vary between different experimental setups.

Structure-Activity Relationship (SAR) Insights

The SAR for the 3-(phenoxypropan-1-amine) scaffold demonstrates that specific substitutions are critical for achieving high potency and selectivity.

  • Phenoxy Ring Substitution : The position and nature of substituents on the phenoxy ring are paramount in determining selectivity between SERT and NET.

    • A para (4-position) substitution with an electron-withdrawing group, such as the trifluoromethyl group in fluoxetine, strongly favors SERT inhibition.[4] This substitution is thought to enhance binding affinity within the SERT binding pocket.

    • Conversely, an ortho (2-position) substitution, like the methoxy group in nisoxetine, dramatically shifts selectivity towards NET.[3]

    • Combining both ortho-methoxy and para-trifluoromethyl groups results in a compound with dual SERT and NET inhibitory activity (an SNRI).[3]

    • For the target compound, This compound , the presence of a 4-methyl group (electron-donating) and a 3-fluoro group (electron-withdrawing) presents a unique substitution pattern. Based on general SAR principles, the 4-methyl group might slightly reduce SERT potency compared to a trifluoromethyl group, while the 3-fluoro could influence binding through electrostatic interactions. Experimental validation is required to determine its precise activity and selectivity profile.

  • Amine Group : The nature of the amine group also influences activity.

    • Secondary amines (e.g., N-methyl in fluoxetine) are generally well-tolerated and often provide optimal activity.

    • Primary amines (as in the parent 3-phenoxy-3-phenylpropylamine) are also active.

  • Stereochemistry : For many analogues, stereochemistry is a key factor. However, in the case of fluoxetine, both the (R)- and (S)-enantiomers are nearly equipotent in their inhibition of SERT.[3]

cluster_sar Key SAR Insights for Phenoxypropan-1-amines cluster_selectivity Substitution Dictates Transporter Selectivity Scaffold Phenoxypropan-1-amine Core Phenoxy Phenoxy Ring Substitution Scaffold->Phenoxy Crucial for Selectivity Amine Amine Group Scaffold->Amine Modulates Potency Para_CF3 para-CF3 (Fluoxetine) Phenoxy->Para_CF3 Leads to Ortho_OCH3 ortho-OCH3 (Nisoxetine) Phenoxy->Ortho_OCH3 Leads to Dual para-CF3 + ortho-OCH3 Phenoxy->Dual Leads to SERT SERT Selectivity (SSRI) Para_CF3->SERT NET NET Selectivity (NRI) Ortho_OCH3->NET SNRI Dual Activity (SNRI) Dual->SNRI

Caption: Key structure-activity relationship determinants for phenoxypropan-1-amine derivatives.

Mechanism of Action: Monoamine Reuptake Inhibition

Inhibitors like fluoxetine bind to the central substrate-binding site of the serotonin transporter.[5] This binding event stabilizes the transporter in an outward-open conformation, physically blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] The resulting increase in extracellular serotonin levels enhances neurotransmission at serotonergic synapses, which is believed to be the primary mechanism underlying their therapeutic effects in conditions like depression and anxiety.

cluster_synapse Serotonergic Synapse Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Serotonin Release Postsynaptic Postsynaptic Neuron SERT SERT SynapticCleft->SERT Reuptake Receptor 5-HT Receptor SynapticCleft->Receptor Binding Vesicle Vesicles (Serotonin) SERT->Presynaptic Inhibitor SSRI (e.g., Fluoxetine) Inhibitor->SERT Blocks Reuptake

Caption: Mechanism of action for a Selective Serotonin Reuptake Inhibitor (SSRI).

Experimental Protocols

The evaluation of novel phenoxypropan-1-amine derivatives involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and neurotransmitter uptake assays to measure functional inhibition.

Radioligand Binding Assay Protocol

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Test compounds (e.g., this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Dilute the cell membranes in the assay buffer to a final concentration of 5-20 µg protein per well. Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd value, and the test compound across a range of concentrations.

  • Reaction Initiation: Add the diluted cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled inhibitor. The IC50 value is calculated from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay Protocol

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter (or a fluorescent substrate) into cells expressing the target transporter.[6][7]

Objective: To determine the IC50 of a test compound for inhibiting the functional activity of SERT, NET, and DAT.

Materials:

  • HEK293 or CHO cells stably expressing human SERT, NET, or DAT.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Substrate: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine. Alternatively, a fluorescent substrate can be used.[7]

  • 96-well cell culture plates.

  • Test compounds.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow them to form a confluent monolayer.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.[8]

  • Uptake Initiation: Add the radiolabeled or fluorescent substrate to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of substrate taken up. For radiolabeled substrates, use a scintillation counter. For fluorescent substrates, use a fluorescence plate reader.[7]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by fitting the data to a dose-response curve.

start Start: Compound Evaluation binding_assay Radioligand Binding Assay start->binding_assay uptake_assay Neurotransmitter Uptake Assay start->uptake_assay calc_ki Calculate Ki (Binding Affinity) binding_assay->calc_ki calc_ic50 Calculate IC50 (Functional Potency) uptake_assay->calc_ic50 selectivity Determine Selectivity Profile (SERT vs NET vs DAT) calc_ki->selectivity calc_ic50->selectivity end End: SAR Profile selectivity->end

Caption: Experimental workflow for characterizing monoamine transporter inhibitors.

Conclusion

The 3-(phenoxypropan-1-amine) scaffold is a versatile platform for developing potent and selective monoamine transporter inhibitors. The structure-activity relationship is well-defined, with substitutions on the phenoxy ring playing a critical role in directing selectivity towards either the serotonin or norepinephrine transporter. While the precise activity of this compound derivatives requires empirical determination through the binding and uptake assays described, the extensive data on analogues like fluoxetine and nisoxetine provide a strong predictive framework. This guide demonstrates that a systematic approach, combining rational design based on known SAR with robust experimental validation, is essential for the development of novel CNS-active agents.

References

Comparative Analysis of the Predicted Biological Activity of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(3-Fluoro-4-methylphenoxy)propan-1-amine is a phenoxypropanolamine derivative. While direct experimental data on its biological activity is not currently available in the public domain, its structural similarity to other well-characterized phenoxypropanolamines allows for the prediction of its potential pharmacological effects. This guide provides a comparative analysis of three potential biological activities of this compound based on data from structurally related compounds: beta-adrenergic blocking activity, antimicrobial activity, and proteasome inhibitory activity. This document is intended for researchers, scientists, and drug development professionals.

Predicted Beta-Adrenergic Blocking Activity

Phenoxypropanolamines are a well-known class of beta-adrenergic receptor antagonists (beta-blockers) used in the treatment of cardiovascular diseases[1][2][3][4]. The general structure of a phenoxypropanolamine beta-blocker consists of a substituted aromatic ring linked to a propanolamine side chain. Halogenation of the aromatic ring, as seen in the subject compound, has been shown to influence beta-adrenolytic effects[5].

Comparison with Alternative Beta-Blockers

To provide a quantitative comparison, we will consider Propranolol, a non-selective beta-blocker, and Atenolol, a cardioselective beta-blocker, as alternatives.

CompoundStructureTarget(s)Potency (pA2)Selectivity
This compound (Predicted) This compoundβ1 and β2-adrenergic receptorsNot DeterminedPredicted to be non-selective or weakly selective
Propranolol Propranololβ1 and β2-adrenergic receptors8.2-8.8Non-selective
Atenolol Atenololβ1-adrenergic receptor6.8-7.4Cardioselective (β1)

Experimental Protocol: Beta-Adrenergic Receptor Binding Assay

This protocol is used to determine the affinity of a compound for beta-adrenergic receptors.

Materials:

  • Cell membranes expressing β1 and β2-adrenergic receptors

  • Radioligand (e.g., [³H]CGP-12177)

  • Test compound (this compound)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

G cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-protein G-protein Beta-Adrenergic Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Adrenergic Receptor Inhibits Norepinephrine Norepinephrine Norepinephrine->Beta-Adrenergic Receptor Activates ATP ATP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Cellular Response Cellular Response Protein Kinase A->Cellular Response Phosphorylates targets leading to G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microplate Inoculate Microplate Prepare Compound Dilutions->Inoculate Microplate Prepare Bacterial Inoculum->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End G Phenoxypropanolamine Derivative Phenoxypropanolamine Derivative 20S Proteasome 20S Proteasome Phenoxypropanolamine Derivative->20S Proteasome Binds to Inhibition of Proteolytic Activity Inhibition of Proteolytic Activity 20S Proteasome->Inhibition of Proteolytic Activity leads to Protein Substrate Protein Substrate Protein Substrate->20S Proteasome is degraded by Accumulation of Ubiquitinated Proteins Accumulation of Ubiquitinated Proteins Inhibition of Proteolytic Activity->Accumulation of Ubiquitinated Proteins results in Apoptosis Apoptosis Accumulation of Ubiquitinated Proteins->Apoptosis can trigger

References

A Comparative Analysis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine and Established TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the potential TRPV1 antagonist 3-(3-Fluoro-4-methylphenoxy)propan-1-amine against well-characterized TRPV1 antagonists. As of the latest literature review, no direct experimental data on the TRPV1 inhibitory activity of this compound has been published. Therefore, its potential efficacy and properties are inferred based on the analysis of structurally similar compounds, specifically the 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide series. All data for established antagonists are derived from published experimental results.

Introduction to TRPV1 and its Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It acts as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and chemical ligands like capsaicin, the pungent component of chili peppers.[1] Activation of TRPV1 leads to the influx of cations, primarily calcium and sodium, resulting in neuronal depolarization and the sensation of pain.[1] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of various pain conditions. This guide compares the hypothetical profile of this compound with established TRPV1 antagonists: Capsazepine, BCTC, and AMG-9810.

Comparative Analysis of TRPV1 Antagonists

The following table summarizes the in vitro potency of established TRPV1 antagonists and a representative potent compound from the structurally related 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide series. This data provides a benchmark against which the potential activity of this compound can be hypothetically positioned.

CompoundTargetAssayIC50 / KiReference
Capsazepine Human TRPV1Capsaicin-induced Ca2+ influxIC50: 562 nM[2][3]
BCTC Rat TRPV1Capsaicin-induced activationIC50: 35 nM[4]
Rat TRPV1Acid-induced activationIC50: 6.0 nM[4]
AMG-9810 Human TRPV1Capsaicin activationIC50: 24.5 nM[5][6]
Rat TRPV1Capsaicin activationIC50: 85.6 nM[5][6]
Human TRPV1Heat activationIC50: 15.8 nM[6]
Human TRPV1Proton (acid) activationIC50: 92.7 nM[6]
Compound 24S (Propanamide Analog) Human TRPV1Capsaicin-induced activationKi: 0.2 nM[7]
Human TRPV1pH (acid) activationIC50: 6.3 nM[7]

Note on this compound: The chemical structure of this compound shares a substituted fluoro-phenyl ring linked to a propyl chain with an amine terminus. This structural motif is present in various biologically active compounds. The potent TRPV1 antagonism observed in the 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide series, which features a similar substituted phenyl core, suggests that this compound could potentially exhibit inhibitory activity at the TRPV1 receptor. However, without direct experimental validation, its potency remains speculative.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for screening TRPV1 antagonists.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_stimuli Activators Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Antagonist TRPV1 Antagonist Antagonist->TRPV1

Caption: TRPV1 channel activation by various stimuli and inhibition by an antagonist.

Experimental_Workflow Experimental Workflow for TRPV1 Antagonist Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture TRPV1-expressing cell line Calcium_Imaging Calcium Imaging Assay (Fluo-4 AM) Cell_Culture->Calcium_Imaging Patch_Clamp Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp IC50 Determine IC50 Calcium_Imaging->IC50 Patch_Clamp->IC50 Animal_Model Rodent Pain Model (e.g., Formalin Test) IC50->Animal_Model Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Test Assess Analgesic Effect Compound_Admin->Behavioral_Test Efficacy Evaluate Efficacy Behavioral_Test->Efficacy

Caption: A typical workflow for the evaluation of TRPV1 antagonists.

Experimental Protocols

Calcium Imaging Assay for TRPV1 Antagonism

This assay is a high-throughput method to screen for TRPV1 antagonists by measuring changes in intracellular calcium concentration.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TRPV1 channel are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well black-walled, clear-bottom plates.

2. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a buffered saline solution (e.g., HBSS) for 30-60 minutes at 37°C.[8]

3. Compound Incubation:

  • After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., this compound) or a known antagonist for a predetermined period.

4. Stimulation and Measurement:

  • The plate is placed in a fluorescence plate reader (e.g., FlexStation 3).[8] A baseline fluorescence is recorded before the addition of a TRPV1 agonist, typically capsaicin.

  • Upon agonist addition, the change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.

5. Data Analysis:

  • The inhibitory effect of the compound is calculated by comparing the fluorescence signal in compound-treated wells to control wells (agonist only).

  • The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the antagonist's effect on TRPV1 channel currents.

1. Cell Preparation:

  • TRPV1-expressing cells are plated on glass coverslips.

2. Recording Setup:

  • A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaohm seal).

  • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ion channel currents.

3. Current Measurement:

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).[9]

  • A TRPV1 agonist (e.g., capsaicin) is applied to the cell via a perfusion system to elicit an inward current.

  • The test antagonist is then co-applied with the agonist, and the reduction in the current amplitude is measured.

4. Data Analysis:

  • The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value. This method can also be used to determine the mechanism of antagonism (competitive vs. non-competitive).

In Vivo Formalin Test for Analgesia

The formalin test is a widely used animal model of tonic pain with an early neurogenic phase and a later inflammatory phase.[10][11]

1. Animal Acclimatization:

  • Rodents (rats or mice) are allowed to acclimate to the testing environment.[11]

2. Compound Administration:

  • The test compound or vehicle is administered via an appropriate route (e.g., oral, intraperitoneal) at a predetermined time before the formalin injection.

3. Formalin Injection:

  • A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.[11]

4. Behavioral Observation:

  • The animal is placed in an observation chamber, and pain-related behaviors (e.g., licking, flinching, or lifting of the injected paw) are recorded over a set period (e.g., 60 minutes).[10]

  • The observation period is typically divided into two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes).[12]

5. Data Analysis:

  • The duration or frequency of pain behaviors in the compound-treated group is compared to the vehicle-treated group for both phases.

  • A significant reduction in pain behaviors indicates an analgesic effect.

Conclusion and Future Directions

While this compound's potential as a TRPV1 antagonist is currently speculative and based on structural analogy, the established antagonists discussed herein provide a clear benchmark for efficacy. The potent activity of the structurally related 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide series highlights the potential of this chemical space for developing novel pain therapeutics.[7]

A critical challenge in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia.[13][14] This is thought to be due to the blockade of tonically active TRPV1 channels involved in body temperature regulation.[13] Future research on novel antagonists, including potentially this compound, should focus on identifying compounds with a therapeutic window that separates analgesic efficacy from hyperthermic effects. This may be achieved by developing antagonists that are selective for TRPV1 in a particular activation state or tissue.

Direct experimental evaluation of this compound using the described in vitro and in vivo assays is necessary to determine its actual activity and potential as a therapeutic agent. Such studies would elucidate its potency, selectivity, and in vivo efficacy, providing the crucial data needed for further drug development efforts.

References

A Comparative Efficacy Analysis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine and Other Phenoxypropanolamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of the novel compound 3-(3-Fluoro-4-methylphenoxy)propan-1-amine within the broader class of phenoxypropanolamines. Due to the limited publicly available data on this specific molecule, this comparison utilizes well-characterized phenoxypropanolamines, namely Atomoxetine and Fluoxetine, as benchmarks. These established drugs, which are selective norepinephrine and serotonin reuptake inhibitors respectively, offer a framework for evaluating the potential therapeutic profile of new analogs.

The phenoxypropanolamine scaffold is a cornerstone in the development of drugs targeting monoamine transporters.[1] Variations in substitution on the phenyl ring and the amine terminus can significantly alter the potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3][4] This guide explores these relationships to contextualize the potential efficacy of this compound.

Quantitative Efficacy Data

The following table summarizes key efficacy parameters for representative phenoxypropanolamines. The data for this compound is presented as a hypothetical profile to illustrate its potential positioning within this chemical class, pending experimental validation.

CompoundPrimary Target(s)Binding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)In Vivo Efficacy (Model)
This compound NET/SERT (predicted)Data not availableData not availableData not available
Atomoxetine NET5 (NET)4.7 (NET)Reduced hyperactivity in rodent models of ADHD
Fluoxetine SERT0.9 (SERT)17 (5-HT)Increased immobility time in forced swim test (antidepressant model)[3]
Norfluoxetine (active metabolite of Fluoxetine) SERT1.1 (SERT)17 (5-HT)Contributes to the long-lasting effects of Fluoxetine[3][5]

Signaling Pathways and Experimental Workflows

The therapeutic effects of phenoxypropanolamines are primarily mediated through their interaction with monoamine transporters, which alters neurotransmitter levels in the synaptic cleft. The diagrams below illustrate the general signaling pathway for norepinephrine and serotonin reuptake inhibition and a typical experimental workflow for evaluating novel compounds.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle Synaptic_Cleft_NE Norepinephrine NE_Vesicle->Synaptic_Cleft_NE Release NET Norepinephrine Transporter (NET) Adrenergic_Receptor Adrenergic Receptor Signal_Transduction Signal Transduction Cascade Adrenergic_Receptor->Signal_Transduction Activation Synaptic_Cleft_NE->NET Reuptake Synaptic_Cleft_NE->Adrenergic_Receptor Binding Atomoxetine Atomoxetine Atomoxetine->NET Inhibition

Norepinephrine Reuptake Inhibition Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_Vesicle Serotonin Vesicle Synaptic_Cleft_5HT Serotonin 5HT_Vesicle->Synaptic_Cleft_5HT Release SERT Serotonin Transporter (SERT) Serotonin_Receptor Serotonin Receptor Signal_Transduction Signal Transduction Cascade Serotonin_Receptor->Signal_Transduction Activation Synaptic_Cleft_5HT->SERT Reuptake Synaptic_Cleft_5HT->Serotonin_Receptor Binding Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition

Serotonin Reuptake Inhibition Pathway

Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Binding_Assay Receptor Binding Assays (NET, SERT, DAT) In_Vitro_Screening->Binding_Assay Reuptake_Assay Neurotransmitter Reuptake Assays In_Vitro_Screening->Reuptake_Assay Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Reuptake_Assay->Lead_Optimization In_Vivo_Testing In Vivo Efficacy Models Lead_Optimization->In_Vivo_Testing PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies In_Vivo_Testing->PK_PD_Studies Clinical_Trials Clinical Trials PK_PD_Studies->Clinical_Trials

References

In-Depth Analysis of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine: A Comparative Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cross-reactivity of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine. Due to a lack of publicly available binding affinity data for this specific molecule, this guide establishes a framework for comparison by examining the well-characterized structural analog, Atomoxetine. This comparative approach allows for an informed estimation of the potential biological targets and off-target effects of this compound, a critical step in early-stage drug discovery and development.

The structural similarity of this compound to known monoamine reuptake inhibitors, particularly its relation to impurities found in the synthesis of Atomoxetine, strongly suggests that its primary biological target is the Norepinephrine Transporter (NET). Cross-reactivity studies are therefore essential to determine its selectivity against other key monoamine transporters, namely the Serotonin Transporter (SERT) and the Dopamine Transporter (DAT). A high degree of selectivity for NET is a desirable characteristic for compounds targeting norepinephrine-related pathways, as off-target activity at SERT or DAT can lead to undesired side effects.

Comparative Binding Affinity Profile

To illustrate the expected cross-reactivity profile, the following table presents the binding affinities (Ki, nM) of Atomoxetine and its enantiomers for the human Norepinephrine Transporter (hNET), Serotonin Transporter (hSERT), and Dopamine Transporter (hDAT). This data serves as a benchmark for the anticipated performance of this compound.

CompoundhNET Ki (nM)hSERT Ki (nM)hDAT Ki (nM)
(R)-Atomoxetine1.234240
(S)-Atomoxetine100850>10,000
Racemic Atomoxetine5771451

Data presented is a compilation from various publicly available pharmacological databases and is intended for comparative purposes.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for compounds in this class is the inhibition of neurotransmitter reuptake at the presynaptic terminal. By binding to the norepinephrine transporter, these molecules block the reabsorption of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic signaling. The following diagram illustrates this proposed mechanism.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) Compound This compound Compound->NET Inhibits NE_Synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds Signal_Transduction Signal Transduction Cascade Adrenergic_Receptor->Signal_Transduction Activates

Figure 1. Proposed mechanism of action for this compound at the noradrenergic synapse.

Experimental Protocols for Cross-Reactivity Assessment

To definitively determine the cross-reactivity profile of this compound, standardized in vitro binding assays are required. The following outlines a typical experimental workflow for assessing the binding affinity of a test compound to monoamine transporters.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of the test compound for the human Norepinephrine Transporter (hNET), Serotonin Transporter (hSERT), and Dopamine Transporter (hDAT).

Materials:

  • Cell membranes expressing the recombinant human transporter of interest (hNET, hSERT, or hDAT).

  • Radioligands specific for each transporter:

    • hNET: [³H]Nisoxetine

    • hSERT: [³H]Citalopram

    • hDAT: [³H]WIN 35,428

  • Test compound: this compound.

  • Non-specific binding control (e.g., Desipramine for hNET, Fluoxetine for hSERT, GBR 12909 for hDAT).

  • Assay buffer and scintillation cocktail.

  • 96-well filter plates and a microplate scintillation counter.

Workflow:

Start Start Prepare_Reagents Prepare Assay Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of This compound Prepare_Reagents->Serial_Dilution Incubation Incubate Membranes, Radioligand, and Test Compound Serial_Dilution->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Scintillation_Counting Quantify Bound Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for a radioligand binding assay to determine transporter affinity.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, its structural relationship to Atomoxetine provides a strong basis for predicting its primary target as the Norepinephrine Transporter. The provided comparative data and experimental framework offer a robust starting point for its pharmacological characterization. Future studies should prioritize conducting in vitro binding assays to quantitatively determine its affinity and selectivity for monoamine transporters. This will be a critical step in evaluating its potential as a selective research tool or therapeutic agent.

A Comparative Guide to the Stereoisomers of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative experimental data for the stereoisomers of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine is not currently available in the public domain, the critical importance of stereochemistry in the activity and safety of structurally related aryloxypropanamines is well-documented. This guide leverages the extensive research on the closely analogous compound, fluoxetine, to provide a framework for understanding the potential differences between the (R)- and (S)-enantiomers of this compound and to outline a comprehensive experimental approach for their evaluation.

The Precedent of Stereoisomerism in Aryloxypropanamines: The Fluoxetine Case Study

Fluoxetine, a widely known selective serotonin reuptake inhibitor (SSRI), exists as a racemic mixture of (R)- and (S)-fluoxetine. Although both enantiomers contribute to its primary therapeutic effect, they exhibit significant differences in their metabolic profiles and off-target activities. Furthermore, the primary active metabolite of fluoxetine, norfluoxetine, demonstrates even more pronounced stereoselectivity in its pharmacological action. This underscores the necessity of evaluating the individual stereoisomers of any new aryloxypropanamine candidate.

Comparative Activity of Fluoxetine and Norfluoxetine Stereoisomers

The following table summarizes the key differential activities of the stereoisomers of fluoxetine and its metabolite, norfluoxetine, providing a basis for postulating similar divergences for this compound.

Target/Parameter(R)-Fluoxetine(S)-Fluoxetine(R)-Norfluoxetine(S)-NorfluoxetineCitation
Serotonin Transporter (SERT) Inhibition Potent inhibitorPotent inhibitorLess potent inhibitor~20-fold more potent than (R)-norfluoxetine[1][2][3][4][5]
Norepinephrine Transporter (NET) Inhibition Less potent than (S)-fluoxetineMore potent than (R)-fluoxetineLess potent than fluoxetine enantiomersLess potent than fluoxetine enantiomers[2]
Metabolism by CYP2D6 SubstratePreferentially metabolized substrateMetaboliteMetabolite[6][7]
Neuronal Calcium Channel Inhibition More effective than (S)-enantiomerLess effective than (R)-enantiomerNot explicitly detailedNot explicitly detailed[8]
Cardiac hERG Channel Inhibition Less effective than (S)-enantiomerMore effective than (R)-enantiomerNot explicitly detailedNot explicitly detailed[8]

Proposed Experimental Workflow for the Comparative Analysis of this compound Stereoisomers

To elucidate the distinct pharmacological and safety profiles of the (R)- and (S)-enantiomers of this compound, a systematic experimental approach is essential. The following workflow outlines the key in vitro and in vivo assays that should be conducted.

experimental_workflow cluster_synthesis Stereoselective Synthesis & Chiral Purity cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Stereoselective Synthesis of (R) and (S) enantiomers purity Chiral HPLC for Enantiomeric Excess Determination synthesis->purity sert_binding SERT Binding Assay synthesis->sert_binding pk_studies Pharmacokinetic Studies in Rodents sert_binding->pk_studies cyp_inhibition CYP450 Inhibition Panel (e.g., CYP2D6) cyp_inhibition->pk_studies herg_assay hERG Channel Assay safety_pharm Safety Pharmacology (e.g., Irwin Test) herg_assay->safety_pharm microdialysis In Vivo Microdialysis for Neurotransmitter Levels pk_studies->microdialysis signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn Serotonin (5-HT) Vesicle synaptic_5ht 5-HT presyn->synaptic_5ht Release sert SERT synaptic_5ht->sert Reuptake receptor 5-HT Receptor synaptic_5ht->receptor Binding downstream Downstream Signaling receptor->downstream Activation compound 3-(3-Fluoro-4-methylphenoxy) propan-1-amine Stereoisomer compound->sert Inhibition

References

Validating In Vitro Antidepressant-Like Activity of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 3-(3-Fluoro-4-methylphenoxy)propan-1-amine against the well-established selective serotonin reuptake inhibitor (SSRI), Fluoxetine. The following sections detail the hypothetical in vitro and in vivo experimental data, protocols, and associated signaling pathways to illustrate the validation process from laboratory findings to potential preclinical efficacy.

Comparative Performance Data

The following tables summarize the hypothetical quantitative data for this compound and the comparator, Fluoxetine.

Table 1: In Vitro Serotonin Transporter (SERT) Binding Affinity and Reuptake Inhibition

CompoundSERT Binding Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)
This compound15.225.8
Fluoxetine1.12.9[1]

Table 2: In Vivo Efficacy in Murine Models of Depression

Compound (Dose)Forced Swim Test (FST) - % Decrease in Immobility TimeTail Suspension Test (TST) - % Decrease in Immobility Time
Vehicle0%0%
This compound (10 mg/kg)45%40%
Fluoxetine (10 mg/kg)55%50%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro: Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity of the test compounds to the human serotonin transporter.

Materials:

  • Human platelet membranes (source of SERT)

  • [³H]-Citalopram (radioligand)

  • Test compounds (this compound, Fluoxetine)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Human platelet membranes are incubated with varying concentrations of the test compound and a fixed concentration of [³H]-Citalopram.

  • The reaction is allowed to reach equilibrium at room temperature.

  • The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specific binding.

  • Scintillation fluid is added to the filters, and the radioactivity is quantified using a liquid scintillation counter.

  • The Ki values are calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo: Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of the test compounds in mice.[2][3][4][5][6]

Animals: Male C57BL/6 mice (8-10 weeks old).

Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[3]

Procedure:

  • Mice are randomly assigned to treatment groups (vehicle, this compound, Fluoxetine).

  • Test compounds or vehicle are administered intraperitoneally (i.p.) 60 minutes before the test.

  • Each mouse is placed individually into the cylinder of water for a 6-minute session.[4]

  • The session is video-recorded, and the duration of immobility (floating motionless or making only small movements to keep the head above water) is scored during the last 4 minutes of the test.

  • A decrease in immobility time is indicative of an antidepressant-like effect.[5]

In Vivo: Tail Suspension Test (TST)

Objective: To further evaluate the antidepressant-like properties of the test compounds.[7][8][9][10][11]

Animals: Male C57BL/6 mice (8-10 weeks old).

Apparatus: A horizontal bar from which the mice can be suspended by their tails.

Procedure:

  • Mice are randomly assigned to treatment groups.

  • Test compounds or vehicle are administered i.p. 60 minutes before the test.

  • A small piece of adhesive tape is attached to the tail of each mouse, and the mouse is suspended from the horizontal bar.

  • The duration of the test is 6 minutes, and the session is video-recorded.[8][11]

  • The total time the mouse remains immobile is measured.

  • A reduction in immobility time suggests antidepressant-like activity.[9]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for validating the in vitro findings in vivo.

cluster_0 In Vitro Screening cluster_1 Proposed Mechanism of Action cluster_2 In Vivo Validation Compound This compound SERT_Binding SERT Binding Assay (Ki determination) Compound->SERT_Binding SERT_Uptake Serotonin Reuptake Assay (IC50 determination) Compound->SERT_Uptake SERT SERT Compound->SERT Inhibition Animal_Model Mouse Model of Depression Compound->Animal_Model Administration SERT_Uptake->Animal_Model Proceed if active Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic_Neuron->Serotonin Release Postsynaptic_Neuron Postsynaptic Neuron Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Signal->Postsynaptic_Neuron Neuronal Response FST Forced Swim Test Animal_Model->FST TST Tail Suspension Test Animal_Model->TST Behavioral_Outcome Reduced Immobility Time FST->Behavioral_Outcome TST->Behavioral_Outcome

Caption: Workflow from in vitro screening to in vivo validation.

Start Start: Compound Synthesis In_Vitro In Vitro Assays (SERT Binding & Reuptake) Start->In_Vitro Decision Active? In_Vitro->Decision In_Vivo In Vivo Models (FST & TST) Decision->In_Vivo Yes End End: Inactive Decision->End No Efficacy Efficacious? In_Vivo->Efficacy Further_Studies Further Preclinical Studies Efficacy->Further_Studies Yes Efficacy->End No

Caption: Decision tree for antidepressant drug development.

References

A Comparative Benchmarking Guide: 3-(3-Fluoro-4-methylphenoxy)propan-1-amine Against Standard Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative benchmarking of the novel compound 3-(3-Fluoro-4-methylphenoxy)propan-1-amine against established standard compounds, Fluoxetine and Atomoxetine. Due to the limited publicly available data on the target compound, this document outlines a proposed series of experiments to elucidate its activity profile as a putative monoamine reuptake inhibitor. The structural similarity of this compound to known selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) suggests its potential interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Rationale for Comparison

The core chemical scaffold of this compound is analogous to that of several clinically significant antidepressants. To comprehensively characterize its pharmacological profile, a direct comparison with well-established drugs is essential.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), serving as a benchmark for SERT inhibition.

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI), providing a benchmark for NET inhibition.

By benchmarking against these standards, the potency and selectivity of this compound can be accurately determined.

Proposed Experimental Benchmarking

A two-tiered approach is proposed to determine the inhibitory activity of the target compound on SERT and NET. This involves in vitro radioligand binding assays and synaptosomal uptake assays.

Data Presentation: A Framework for Comparison

The following tables are presented as a template for summarizing the quantitative data that would be generated from the proposed experiments.

Table 1: Comparative Inhibitory Activity (Ki, nM) from Radioligand Binding Assays

CompoundSERT Ki (nM)NET Ki (nM)Selectivity (NET Ki / SERT Ki)
This compound TBDTBDTBD
Fluoxetine1.2 ± 0.2250 ± 30208
Atomoxetine75 ± 83.5 ± 0.40.047

TBD: To Be Determined

Table 2: Comparative Inhibitory Potency (IC50, nM) from Synaptosomal Uptake Assays

Compound[³H]5-HT Uptake Inhibition IC50 (nM)[³H]NE Uptake Inhibition IC50 (nM)
This compound TBDTBD
Fluoxetine5.8 ± 0.7850 ± 90
Atomoxetine280 ± 3512.1 ± 1.5

TBD: To Be Determined

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below.

4.1. Radioligand Binding Assays

This assay determines the binding affinity of the test compounds to the serotonin and norepinephrine transporters.

  • Materials:

    • HEK293 cells stably expressing human SERT or NET.

    • [³H]Citalopram (for SERT) and [³H]Nisoxetine (for NET) as radioligands.

    • Test compounds: this compound, Fluoxetine, Atomoxetine.

    • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates, glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-hSERT and HEK293-hNET cells.

    • In a 96-well plate, add cell membranes, a fixed concentration of the respective radioligand, and varying concentrations of the test compounds.

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

4.2. Synaptosomal Monoamine Uptake Assays

This assay measures the functional inhibition of serotonin and norepinephrine uptake into presynaptic nerve terminals.

  • Materials:

    • Rat brain tissue (striatum for dopamine and cortex for serotonin/norepinephrine).

    • [³H]Serotonin ([³H]5-HT) and [³H]Norepinephrine ([³H]NE).

    • Krebs-Ringer buffer (pH 7.4).

    • Pargyline (MAO inhibitor).

    • Test compounds: this compound, Fluoxetine, Atomoxetine.

    • 96-well microplates, glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare synaptosomes from fresh rat brain tissue by homogenization and differential centrifugation.

    • Pre-incubate synaptosomes with varying concentrations of the test compounds in Krebs-Ringer buffer containing pargyline.

    • Initiate the uptake reaction by adding [³H]5-HT or [³H]NE.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).

Visualizations

Diagram 1: Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle MA Monoamine (Serotonin/Norepinephrine) Vesicle->MA Release MA_cleft Monoamine MA->MA_cleft Exocytosis Transporter SERT / NET MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Test_Compound 3-(3-Fluoro-4-methylphenoxy) propan-1-amine Test_Compound->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

Diagram 2: Radioligand Binding Assay Workflow

Start Start Prepare_Membranes Prepare Cell Membranes (HEK293-hSERT/hNET) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Values Count->Analyze End End Analyze->End

Caption: Workflow for the radioligand binding assay.

Diagram 3: Synaptosomal Uptake Assay Workflow

Start Start Prepare_Synaptosomes Prepare Synaptosomes from Rat Brain Start->Prepare_Synaptosomes Pre_incubate Pre-incubate Synaptosomes with Test Compound Prepare_Synaptosomes->Pre_incubate Initiate_Uptake Add Radiolabeled Neurotransmitter Pre_incubate->Initiate_Uptake Incubate_37C Incubate at 37°C Initiate_Uptake->Incubate_37C Terminate_Uptake Terminate by Filtration Incubate_37C->Terminate_Uptake Wash Wash Synaptosomes Terminate_Uptake->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Values Count->Analyze End End Analyze->End

Caption: Workflow for the synaptosomal uptake assay.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the pharmacological profiles and synthetic methodologies of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine and its analogs, providing researchers with critical data for the development of novel therapeutics targeting serotonin and norepinephrine transporters.

This guide presents a comprehensive literature review of this compound and related phenoxypropanamine derivatives, focusing on their activity as monoamine reuptake inhibitors. By compiling and comparing experimental data on their binding affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET), this document aims to provide a valuable resource for researchers and professionals in drug discovery and development. Detailed experimental protocols for key assays and synthetic routes are provided to support further investigation and replication of findings.

Introduction

Monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse and are the primary targets for many antidepressant and anxiolytic drugs. The phenoxypropanamine scaffold is a well-established pharmacophore found in several successful drugs, such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine. The substitution pattern on the phenoxy ring significantly influences the potency and selectivity of these compounds for SERT and NET. This review focuses on this compound, a specific analog within this class, and compares its potential pharmacological profile with established drugs and other relevant derivatives.

Comparative Analysis of Transporter Binding Affinity

CompoundStructureSERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)
Fluoxetine N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine2[1]~3000~1500
(S)-Fluoxetine (3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine---
Atomoxetine (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine99[2]31[2]0.31
Nisoxetine (±)-N-Methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine---
3-(4-methylphenoxy)propan-1-amine 3-(4-methylphenoxy)propan-1-amine---
3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine 3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine---

Note: Data for some compounds is not available in the cited literature.

Structure-Activity Relationship Insights:

The data from fluoxetine and atomoxetine highlight key SAR trends. The 4-trifluoromethyl substitution in fluoxetine confers high selectivity for SERT. In contrast, the 2-methyl substitution in atomoxetine results in a preference for NET. The position and nature of the substituent on the phenoxy ring are critical determinants of transporter affinity and selectivity. For this compound, the presence of a 3-fluoro and a 4-methyl group suggests a mixed SERT/NET binding profile. The 4-methyl group is structurally similar to the substitution in some NET-selective compounds, while the electronic effect of the 3-fluoro group could modulate its interaction with either transporter. Further experimental evaluation is required to determine its precise pharmacological profile.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of compound activities. Below are representative protocols for radioligand binding assays to determine the affinity of test compounds for the serotonin and norepinephrine transporters.

Radioligand Binding Assay for Human SERT and NET

This protocol is adapted from established methods for determining the binding affinity of compounds to human SERT and NET expressed in HEK293 cells.[3]

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the human SERT or NET are cultured in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).[3]

  • Cells are harvested when confluent, washed with phosphate-buffered saline (PBS), and pelleted by centrifugation.

  • The cell pellet is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[2]

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[2] The resulting membrane pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a final volume of 250 µL.

  • To each well, add:

    • 150 µL of the membrane preparation (containing 3-20 µg of protein).[2]

    • 50 µL of the test compound at various concentrations (typically a serial dilution).

    • 50 µL of the radioligand solution. For SERT, [3H]-Citalopram or [3H]-Paroxetine can be used. For NET, [3H]-Nisoxetine or [3H]-MRB are suitable choices. The final concentration of the radioligand should be close to its Kd value.

  • Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand (e.g., unlabeled citalopram for SERT or desipramine for NET).

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.[2]

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[2]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and the radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of this compound and Related Structures

The synthesis of phenoxypropanamine derivatives typically involves the reaction of a substituted phenol with a suitable three-carbon synthon containing a protected amine functionality, followed by deprotection. Below is a general synthetic scheme that can be adapted for the synthesis of this compound and its analogs.

General Synthetic Pathway:

Synthesis_Pathway Phenol Substituted Phenol (e.g., 3-Fluoro-4-methylphenol) Intermediate Protected 3-(Substituted phenoxy)propan-1-amine Phenol->Intermediate Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) Reagent 3-Halopropan-1-amine (protected) or 3-Aminopropan-1-ol Reagent->Intermediate Product 3-(Substituted phenoxy)propan-1-amine (e.g., this compound) Intermediate->Product Deprotection (e.g., Acidic or Hydrogenolytic conditions)

General Synthetic Pathway for Phenoxypropanamines. This diagram illustrates a common synthetic route to produce 3-(substituted phenoxy)propan-1-amine derivatives.

Example Synthetic Protocol (adapted from related syntheses):

Step 1: Synthesis of the Phenoxy Intermediate

A mixture of the appropriately substituted phenol (e.g., 3-fluoro-4-methylphenol) (1 equivalent), a protected 3-halopropan-1-amine (e.g., N-(3-bromopropyl)phthalimide) (1.1 equivalents), and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the protected intermediate.

Step 2: Deprotection to the Final Amine

The protected intermediate is dissolved in a suitable solvent (e.g., ethanol). For a phthalimide protecting group, hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed for several hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in an appropriate solvent and washed with an aqueous base to remove any remaining phthalhydrazide. The organic layer is then dried and concentrated to yield the final product, 3-(substituted phenoxy)propan-1-amine. The product can be further purified by distillation or chromatography if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of monoamine reuptake inhibitors and a typical workflow for their in vitro characterization.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter SERT or NET Vesicle Synaptic Vesicle MA_cleft Monoamine Vesicle->MA_cleft Release MA Monoamine (Serotonin or Norepinephrine) MA->Vesicle Packaging MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding & Signaling Inhibitor Reuptake Inhibitor (e.g., this compound) Inhibitor->Transporter Blockade

Mechanism of Monoamine Reuptake Inhibition. This diagram illustrates how reuptake inhibitors block transporters, increasing neurotransmitter levels.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (SERT & NET) Purification->Binding_Assay Uptake_Assay Cellular Uptake Assay Binding_Assay->Uptake_Assay Data_Analysis IC50 & Ki Determination Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Data_Analysis->SAR_Analysis

In Vitro Characterization Workflow. This flowchart outlines the key steps in the synthesis and in vitro evaluation of monoamine reuptake inhibitors.

Conclusion

The phenoxypropanamine scaffold remains a highly valuable template for the design of monoamine reuptake inhibitors. While direct experimental data for this compound is currently limited, analysis of structurally related compounds such as fluoxetine and atomoxetine provides a strong basis for predicting its potential as a SERT and/or NET inhibitor. The detailed experimental protocols and synthetic strategies provided in this guide are intended to facilitate further research into this and related compounds, ultimately aiding in the development of new and improved treatments for a range of neurological and psychiatric disorders. Future studies should focus on the synthesis and in vitro pharmacological characterization of this compound to definitively establish its binding affinities and selectivity profile.

References

Safety Operating Guide

Proper Disposal of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-(3-Fluoro-4-methylphenoxy)propan-1-amine, a fluorinated amine compound, is crucial for maintaining laboratory safety and environmental compliance. This chemical should be treated as a regulated hazardous waste stream due to its potential health and environmental hazards. Adherence to strict disposal protocols is essential to mitigate risks.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory when handling this substance.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To prevent splashes that can cause serious eye irritation or damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which may cause irritation or toxic effects.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of potentially irritating or toxic fumes.[3][4]

In the event of accidental exposure, immediate first aid is critical. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][6] In all cases of exposure, seek immediate medical attention.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is the first and one of the most critical steps in the disposal process. Due to its chemical nature as a halogenated organic amine, this compound must be handled with specific care.

Key Segregation Principles:

  • Treat as Halogenated Waste: This compound contains fluorine, a halogen. Halogenated waste streams must be kept separate from non-halogenated organic waste.[7][8] The disposal methods and costs for these two streams are significantly different.[8]

  • No Sewer Disposal: Amines and halogenated compounds should not be disposed of down the drain.[3][9] They can be toxic to aquatic life and damage plumbing.[2][10]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially acids or strong oxidizing agents, to prevent hazardous reactions.[1][3] Keep it separate from aqueous waste, heavy metals, and other incompatible materials.[7][8]

Containerization and Labeling Protocol

All waste must be collected in appropriate containers at or near the point of generation.

  • Select a Compatible Container: Use a clean, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a tightly sealing cap.[3][7][11]

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound".

    • The approximate percentage of each constituent if it's a mixed waste.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[8]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[8][11]

Storage and Disposal Procedures

Proper storage of the collected waste is essential to ensure safety prior to its removal by a licensed disposal facility.

Storage Guidelines:

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[8]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3]

  • Ensure secondary containment is used to capture any potential leaks.[8]

  • Segregate the container from incompatible materials like acids and oxidizers.[3]

Disposal Method: The required method for disposing of this compound is through a licensed hazardous waste disposal company.[3] These companies are equipped to handle and treat such chemicals in an environmentally responsible manner. The most probable disposal route for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule.[12][13]

Do not attempt to treat or neutralize this chemical waste in the lab unless it is part of a documented experimental procedure.[14]

Spill Management

In case of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[2] Collect the absorbent material and spilled chemical into a sealable, properly labeled hazardous waste container.[2][8] For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Visual Guide to Disposal Workflow

The following diagram outlines the essential steps for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Handle in Fume Hood PPE->Ventilation Segregate Segregate as HALOGENATED AMINE WASTE Ventilation->Segregate Container Use Compatible, Sealed Container Segregate->Container Sewer DO NOT Pour Down Drain Segregate->Sewer Label Label with 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Designated SAA Label->Store Incompatibles Keep Away from Acids & Oxidizers Store->Incompatibles EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal (e.g., Incineration) EHS->Disposal

Caption: Step-by-step workflow for the safe disposal of fluorinated amine waste.

Disposal Best Practices at a Glance

DoDo Not
Always wear appropriate PPE.[3]Do not dispose of this chemical down the sanitary sewer.[3][9]
Segregate as halogenated organic waste.[7][8]Do not mix with non-halogenated, acidic, or aqueous waste.[3][7]
Use a compatible, clearly labeled, and sealed container.[8][11]Do not leave the waste container open.[8][11]
Store waste in a designated, safe, and secure area.[3]Do not accumulate more than the allowed quantity in your SAA.[8]
Arrange for disposal through your institution's EHS office.Do not attempt to treat the waste yourself.[14]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.